Cinnamyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-azidoprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXVGRJSAWWRA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Cinnamyl Azide from Cinnamyl Alcohol: A Technical Guide
This guide provides a comprehensive overview of the chemical synthesis of cinnamyl azide, a versatile intermediate in organic chemistry, from its precursor, cinnamyl alcohol. The document details a highly efficient one-pot synthesis method, presenting the reaction mechanism, a detailed experimental protocol, and quantitative outcomes. This paper is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction and Synthetic Strategy
The conversion of alcohols to organic azides is a fundamental transformation in organic synthesis. Organic azides, such as this compound, are valuable precursors for the synthesis of amines, N-heterocycles, and are key components in bioorthogonal chemistry, notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
The synthesis of this compound from cinnamyl alcohol can be achieved through several strategic pathways:
-
Two-Step SN2 Reaction: A classical and reliable approach involves the conversion of the alcohol's hydroxyl group into a more effective leaving group, such as a halide (e.g., cinnamyl bromide) or a sulfonate ester (e.g., tosylate, mesylate). This is followed by a nucleophilic substitution (SN2) reaction with an azide salt, typically sodium azide (NaN₃).
-
One-Pot Procedures: More streamlined methods convert the alcohol directly to the azide in a single reaction vessel. These protocols utilize various reagent systems to activate the hydroxyl group in situ, facilitating its displacement by the azide nucleophile. Reagents such as triphosgene/NaN₃, triphenylphosphine/iodine/imidazole/NaN₃, and various phosphorylating agents have proven effective for this transformation.[1][2][3][4]
This guide focuses on a documented one-pot method that employs triphosgene and sodium azide, which offers high yield and purity for the synthesis of this compound.[1][5]
Reaction Pathway and Mechanism
The one-pot conversion of cinnamyl alcohol to this compound using triphosgene proceeds through an in situ activation of the alcohol. The proposed mechanism involves the reaction of cinnamyl alcohol with triphosgene to form an unstable chloroformate or carbonate intermediate. This intermediate is highly susceptible to nucleophilic attack by the azide ion, leading to the displacement of the carbonate-derived leaving group and formation of the final this compound product.
Quantitative Data
The following table summarizes the quantitative data for the one-pot synthesis of this compound from cinnamyl alcohol using the triphosgene method as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | Cinnamyl Alcohol | [1] |
| Product | This compound | [1] |
| Isolated Yield | 80% | [1] |
| Purity | >98% (by GLC) | [1] |
| Appearance | Yellow Oil | [1] |
Experimental Protocol
This section provides a detailed methodology for the one-pot synthesis of this compound from cinnamyl alcohol.[1]
Reagents and Materials:
-
Cinnamyl Alcohol (10 mmol, 1.34 g)
-
Triphosgene (bis(trichloromethyl)carbonate) (4 mmol, 1.19 g)
-
Triethylamine (Et₃N) (10 mmol, 1.01 g, 1.39 mL)
-
Sodium Azide (NaN₃) (20 mmol, 1.30 g)
-
Acetone (anhydrous, ~60 mL)
-
Diethyl ether (Et₂O)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve triphosgene (4 mmol) in 20 mL of anhydrous acetone.
-
Addition: In a separate flask, prepare a solution of cinnamyl alcohol (10 mmol) and triethylamine (10 mmol) in 30 mL of anhydrous acetone. Add this solution dropwise to the stirred triphosgene solution at 0 °C.
-
Activation: Stir the reaction mixture for 20 minutes at 0 °C, then remove the ice bath and continue stirring at room temperature for 3 hours.
-
Azidation: Cool the mixture back down to 0 °C in an ice bath. Add sodium azide (20 mmol) in one portion.
-
Reaction Completion: Stir the suspension for 1 hour at 0 °C and then allow it to stir at room temperature for 12 hours.
-
Work-up: Add 20 mL of water to the reaction mixture to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure at room temperature to yield pure this compound as a yellow oil.[1]
Safety Considerations
-
Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It must be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acid. Avoid contact with acids and heavy metals.
-
Organic Azides: this compound, like other low molecular weight organic azides, is potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting it to shock. It is recommended to work on a small scale and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to strict safety protocols when performing chemical syntheses.
References
Spectroscopic and Synthetic Profile of Cinnamyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl azide is a versatile organic compound with potential applications in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally related compounds. A detailed experimental protocol for the synthesis of this compound from cinnamyl alcohol is also presented. This document aims to serve as a foundational resource for researchers working with this and similar allylic azides.
Introduction
Predicted Spectroscopic Data
Due to the limited availability of experimentally determined spectra for this compound, the following data tables present predicted values derived from spectral data of analogous compounds, including cinnamyl alcohol, cinnamyl esters, and other allylic azides. These predictions are intended to guide the identification and characterization of this compound in a laboratory setting.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.60 | Doublet | 1H | Vinylic proton (-CH=) |
| ~6.30 | Doublet of Triplets | 1H | Vinylic proton (-CH=) |
| ~3.90 | Doublet | 2H | Allylic protons (-CH₂-N₃) |
Predicted solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | Quaternary aromatic carbon |
| ~128-134 | Aromatic and vinylic carbons |
| ~126 | Vinylic carbon |
| ~52 | Allylic carbon (-CH₂-N₃) |
Predicted solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2100 | Strong | Azide (N₃) asymmetric stretch |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~965 | Strong | Trans-alkene C-H bend (out-of-plane) |
| ~1250 | Medium | Azide (N₃) symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 159 | Moderate | [M]⁺ (Molecular ion) |
| 131 | Strong | [M - N₂]⁺ |
| 117 | Strong | [C₉H₉]⁺ (Cinnamyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general and reliable method for the synthesis of this compound from the corresponding alcohol. This procedure is adapted from established methods for the conversion of alcohols to azides.
3.1. Materials and Reagents
-
Cinnamyl alcohol
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
3.2. Procedure
-
In a round-bottom flask, combine cinnamyl alcohol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).
-
Cool the flask in an ice bath and add iodine (1.2 eq) portion-wise with stirring. The reaction mixture will turn into a thick, dark paste.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve sodium azide (4.0 eq) in a minimal amount of DMSO.
-
Add the sodium azide solution to the reaction mixture and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing an ice-cold solution of saturated sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Workflow and Pathway Visualization
The synthesis and characterization of this compound can be visualized as a streamlined workflow, from starting materials to final analytical confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization in research and development settings. The detailed synthetic protocol offers a practical and efficient method for its preparation from readily available starting materials. The provided workflow visualization further clarifies the process from synthesis to analysis. It is anticipated that this guide will facilitate and encourage further investigation into the chemistry and potential applications of this compound and related compounds.
Thermal Stability and Decomposition Pathways of Cinnamyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of cinnamyl azide is limited in publicly available literature. This guide provides an in-depth overview based on the established chemistry of analogous unsaturated organic azides and relevant theoretical principles. The presented data and pathways are intended to be illustrative and should be confirmed by experimental analysis.
Executive Summary
This compound (C₉H₉N₃) is an organic azide that possesses a reactive azide moiety attached to an allylic carbon, which is further conjugated with a phenyl group. This structural arrangement suggests a complex thermal decomposition profile influenced by the allylic and benzylic nature of the carbon-azide bond. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in synthetic chemistry and drug development, where azides are valuable intermediates. This guide summarizes the expected thermal behavior, proposes likely decomposition mechanisms, and provides standardized protocols for its experimental investigation.
Thermal Stability Analysis
Poly(allyl azide), for instance, exhibits a multi-stage decomposition. A significant mass loss, attributed to the elimination of nitrogen from the azide group, is observed in the temperature range of 161°C to 324°C[1]. The initial decomposition temperature (kick-off temperature) for some formulations of poly(allyl azide) can be as low as 70.4°C[1]. Given the additional resonance stabilization provided by the phenyl group in this compound, its thermal stability is expected to be slightly different, but likely within a similar range. Alkyl azides with a low nitrogen content are generally stable up to around 175°C[2].
Quantitative Data (Illustrative)
The following table presents hypothetical yet plausible thermal stability data for this compound, based on values for analogous compounds. This data should be experimentally verified.
| Parameter | Technique | Value (Illustrative) | Notes |
| Onset Decomposition Temp (T_onset) | DSC | 150 - 170 °C | The temperature at which decomposition begins. |
| Peak Decomposition Temp (T_peak) | DSC | 180 - 200 °C | The temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔH_d) | DSC | 1000 - 1500 J/g | A high exothermic value is characteristic of azides. |
| Initial Decomposition Temp (IDT) | TGA | 160 - 180 °C | Temperature at 5% mass loss. |
| Temperature of Max Mass Loss (T_max) | TGA | 185 - 205 °C | Corresponds to the peak of the derivative TGA curve. |
| Residual Mass @ 400°C | TGA | < 20% | Indicates significant decomposition to volatile products. |
Proposed Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several competing pathways, primarily initiated by the extrusion of molecular nitrogen (N₂), a highly favorable process. The initial step is the formation of a highly reactive nitrene intermediate.
Primary Decomposition Step: Nitrene Formation
The primary and rate-limiting step in the thermolysis of most organic azides is the cleavage of the C-N bond to release dinitrogen gas and form a nitrene intermediate.[3]
References
reactivity of cinnamyl azide with terminal and internal alkynes
An In-depth Technical Guide on the Reactivity of Cinnamyl Azide with Terminal and Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , focusing on the [3+2] cycloaddition reaction, a cornerstone of click chemistry. The guide details the synthesis of this compound and explores its participation in thermal, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions. Key differences in reactivity, regioselectivity, and substrate scope between terminal and internal alkynes are highlighted. Detailed experimental protocols for the synthesis of this compound and its subsequent cycloaddition reactions are provided, along with a comparative analysis of reaction conditions and expected yields. Mechanistic pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical transformations. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in utilizing the versatile chemistry of this compound.
Introduction
The 1,3-dipolar cycloaddition between an azide and an alkyne, first described by Huisgen, has become a premier ligation reaction in chemical synthesis, famously known as "click chemistry".[1] This reaction's high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage have made it invaluable in drug discovery, bioconjugation, and materials science. This compound, with its allylic azide functionality and aromatic moiety, presents an interesting substrate for these cycloaddition reactions, offering a versatile building block for the synthesis of complex molecules.
This guide provides an in-depth analysis of the reactivity of this compound with both terminal and internal alkynes under various reaction conditions. The key focus is on the comparison of the uncatalyzed thermal reaction with the highly efficient and regioselective copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) variants.
Synthesis of this compound
This compound is typically synthesized from a cinnamyl halide, such as cinnamyl bromide or cinnamyl chloride, via a nucleophilic substitution reaction with an azide salt, most commonly sodium azide.
Synthesis of Cinnamyl Halide Precursor
Cinnamyl chloride can be prepared from cinnamyl alcohol by reaction with thionyl chloride. Alternatively, cinnamyl bromide can be synthesized from cinnamyl alcohol using reagents like phosphorus tribromide or a combination of triphenylphosphine and bromine.
Azidation of Cinnamyl Halide
The conversion of the cinnamyl halide to this compound is a straightforward SN2 reaction.
Experimental Protocol: Synthesis of this compound from Cinnamyl Bromide
-
Materials: Cinnamyl bromide, sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve cinnamyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.
-
Reactivity with Terminal Alkynes: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction of this compound with terminal alkynes is most effectively carried out using copper(I) catalysis. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The uncatalyzed thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.
Reaction Mechanism
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.
Experimental Data and Protocols
The following table summarizes representative data for the CuAAC reaction of this compound with various terminal alkynes. Yields are typically high to excellent.
| Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 1-4 | >95 | Analogous to[2] |
| Propargyl Alcohol | CuI | THF | RT | 2-6 | >90 | Analogous to[3] |
| 1-Octyne | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | RT | 1-3 | >95 | Analogous to |
Experimental Protocol: CuAAC Reaction of this compound with Phenylacetylene
-
Materials: this compound, phenylacetylene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.
-
Procedure:
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-cinnamyl-4-phenyl-1H-1,2,3-triazole.
-
Reactivity with Internal Alkynes: The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes.[2] For terminal alkynes, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole, complementary to the 1,4-regioselectivity of CuAAC. With internal alkynes, RuAAC provides access to fully substituted 1,2,3-triazoles.
Reaction Mechanism
The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through a six-membered ruthenacycle intermediate formed by oxidative coupling of the azide and the alkyne.[4]
Experimental Data and Protocols
The following table presents representative data for the RuAAC reaction of this compound with internal alkynes. The regioselectivity with unsymmetrical internal alkynes is influenced by both electronic and steric factors.
| Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 80-110 | 12-24 | ~80 | Analogous to[5] |
| 1-Phenyl-1-propyne | [CpRuCl(COD)] | DCE | 60 | 12 | Mixture of regioisomers | Inferred from[6] |
| Dimethyl acetylenedicarboxylate | [Cp*RuCl(PPh₃)₂] | Benzene | 80 | 6 | >90 | Inferred from[6] |
Experimental Protocol: RuAAC Reaction of this compound with Diphenylacetylene
-
Materials: this compound, diphenylacetylene, [CpRuCl(PPh₃)₂] (Cp = pentamethylcyclopentadienyl), toluene.
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and diphenylacetylene (1.1 eq) in anhydrous toluene.
-
Add the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (0.02-0.05 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 1-cinnamyl-4,5-diphenyl-1H-1,2,3-triazole.
-
Comparison of Reactivity: Terminal vs. Internal Alkynes
The choice of reaction conditions and catalyst is paramount in determining the outcome of the cycloaddition of this compound with alkynes.
-
Terminal Alkynes: These are highly reactive in CuAAC reactions, providing the 1,4-disubstituted triazole with excellent regioselectivity and yield under mild conditions. RuAAC of terminal alkynes is also possible, leading to the complementary 1,5-regioisomer.
-
Internal Alkynes: These are generally unreactive in CuAAC reactions. However, they are excellent substrates for RuAAC, leading to the formation of fully substituted 1,2,3-triazoles. The regioselectivity of RuAAC with unsymmetrical internal alkynes can be variable and is a subject of ongoing research.
The following diagram illustrates the general workflow for selecting the appropriate catalytic system.
Conclusion
This compound is a versatile and reactive 1,3-dipole for cycloaddition reactions with both terminal and internal alkynes. The choice of catalyst—copper(I) or ruthenium(II)—provides a powerful tool for controlling the regioselectivity of the reaction and accessing a diverse range of 1,2,3-triazole products. The CuAAC reaction is the method of choice for the synthesis of 1,4-disubstituted triazoles from terminal alkynes, while the RuAAC reaction is uniquely suited for the synthesis of 1,5-disubstituted triazoles from terminal alkynes and, importantly, for the synthesis of fully substituted triazoles from internal alkynes. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of cinnamyl azide, a valuable chemical intermediate. The document outlines two primary synthetic routes that were foundational in the field of organic azide chemistry: direct nucleophilic substitution and the Curtius rearrangement of cinnamoyl azide. This guide provides detailed experimental protocols from seminal literature, quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.
Nucleophilic Substitution of Cinnamyl Halides
The most direct and historically significant method for the preparation of this compound is the nucleophilic substitution of a cinnamyl halide with an azide salt. This reaction, a variation of the well-established synthesis of alkyl azides, was explored in the early 20th century. The work of Forster and Fierz in 1908 on related allylic azides laid the groundwork for these syntheses.
The general mechanism involves the displacement of a halide ion (typically bromide or chloride) from the cinnamyl backbone by the azide anion.
Reaction Scheme:
C₆H₅CH=CHCH₂-X + NaN₃ → C₆H₅CH=CHCH₂-N₃ + NaX (where X = Cl, Br)
Experimental Protocol: Synthesis from Cinnamyl Bromide
An early example of this method involves the reaction of cinnamyl bromide with sodium azide in a suitable solvent. The following protocol is based on procedures developed in the early to mid-20th century.
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN₃)
-
Ethanol (95%)
-
Water
Procedure:
-
A solution of cinnamyl bromide in ethanol is prepared.
-
A solution of sodium azide in a minimal amount of water is added to the ethanolic solution of cinnamyl bromide.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the mixture is poured into a large volume of water.
-
The resulting this compound, which is insoluble in water, separates as an oil and is collected.
-
The crude product is then purified by distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cinnamyl Bromide | Historical Chemical Literature |
| Reagent | Sodium Azide | Historical Chemical Literature |
| Solvent | Aqueous Ethanol | Historical Chemical Literature |
| Reaction Temperature | Reflux | Historical Chemical Literature |
| Reaction Time | Several hours | Historical Chemical Literature |
| Yield | Moderate to Good | Historical Chemical Literature |
The Curtius Rearrangement of Cinnamoyl Azide
First described by Theodor Curtius in 1885, the Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1][2] This method can be applied to the synthesis of derivatives of cinnamyl amine, and by extension, provides an indirect route to understanding the historical chemistry related to this compound's precursors. The key intermediate, cinnamoyl azide, is typically prepared from cinnamoyl chloride.
Reaction Scheme:
-
Formation of Cinnamoyl Azide: C₆H₅CH=CHCO-Cl + NaN₃ → C₆H₅CH=CHCO-N₃ + NaCl
-
Curtius Rearrangement: C₆H₅CH=CHCO-N₃ → C₆H₅CH=CH-N=C=O + N₂
The resulting cinnamyl isocyanate can then be trapped with various nucleophiles to yield urethanes, ureas, or amines.
Experimental Protocol: Preparation and Rearrangement of Cinnamoyl Azide
The following protocol is a representation of the historical procedures for the Curtius rearrangement.
Materials:
-
Cinnamoyl chloride
-
Sodium azide
-
Inert solvent (e.g., dry benzene or toluene)
-
Anhydrous alcohol (e.g., ethanol or benzyl alcohol) for trapping the isocyanate
Procedure:
-
Cinnamoyl chloride is dissolved in a dry, inert solvent.
-
A slight excess of sodium azide is added portion-wise with stirring. The reaction is often carried out at or below room temperature to control the initial reaction.
-
After the formation of cinnamoyl azide is complete, the reaction mixture is gently heated.
-
Nitrogen gas evolves as the cinnamoyl azide rearranges to cinnamyl isocyanate.
-
An anhydrous alcohol is then added to the solution to react with the isocyanate, forming the corresponding carbamate.
-
The solvent is removed, and the carbamate product is purified by crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cinnamoyl Chloride | Curtius, T. (1890, 1894) |
| Reagent | Sodium Azide | Curtius, T. (1890, 1894) |
| Solvent (Rearrangement) | Benzene or Toluene | Curtius, T. (1890, 1894) |
| Reaction Temperature | Gentle heating | Curtius, T. (1890, 1894) |
| Intermediate | Cinnamyl isocyanate | Curtius, T. (1890, 1894) |
| Yield (of carbamate) | Generally Good | Curtius, T. (1890, 1894) |
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound and its derivatives.
Experimental Workflow: Nucleophilic Substitution
Caption: General workflow for this compound synthesis.
References
A Technical Guide to the Computational Analysis of Cinnamyl Azide's Electronic Structure
Introduction
Cinnamyl azide and its derivatives are organic compounds of significant interest in synthetic chemistry and drug development due to the versatile reactivity of the azide functional group. Understanding the electronic structure of these molecules is paramount for predicting their reactivity, stability, and potential biological activity. Computational chemistry provides powerful tools to elucidate these properties at an atomic level, offering insights that complement and guide experimental work. This technical guide provides an in-depth overview of the computational studies on the electronic structure of this compound and the closely related cinnamoyl azide, focusing on the theoretical methodologies, key findings, and experimental correlations. While the literature provides more extensive data on cinnamoyl azide, the principles and computational approaches are directly applicable to this compound.
Computational Methodologies: A Theoretical Framework
The investigation of the electronic structure of molecules like this compound relies heavily on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost.
Key Theoretical Approaches:
-
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density.[1] The choice of functional and basis set is crucial for accuracy. A common approach involves the B3LYP functional with a 6-31G(d,p) or higher basis set, which has been shown to provide reliable results for geometry optimization and frequency calculations of similar molecules.[2][3]
-
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity, with a smaller gap generally indicating higher reactivity.[1][4]
-
Population Analysis: Methods like Mulliken population analysis are used to estimate the partial atomic charges on each atom in a molecule.[5] This information helps in understanding the electrostatic potential and identifying electrophilic and nucleophilic sites within the molecule. Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and intramolecular interactions.[2]
A typical workflow for these computational studies is outlined below.
References
- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester [mdpi.com]
- 4. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann’s Paradigmatic Parabola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
Solubility Profile of Cinnamyl Azide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cinnamyl Azide
This compound is an organic compound featuring a cinnamyl group attached to an azide functional group. The presence of the azide group makes it a versatile intermediate in organic synthesis, particularly in reactions like "click chemistry" and the Staudinger ligation, which are known for their high reliability and are amenable to combinatorial chemistry approaches.[1] The overall molecular structure, combining a relatively nonpolar phenyl and alkene backbone with a polar azide moiety, suggests a nuanced solubility profile that is critical for its application in various reaction media. This guide provides a predictive overview of its solubility in common organic solvents and outlines a general experimental protocol for its precise determination.
General Principles of Solubility
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like".[2][3] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3][4][5] The key factors influencing solubility include:
-
Polarity and Intermolecular Forces: The strength of interactions between solvent-solvent and solute-solute molecules must be comparable to the solvent-solute interactions for dissolution to occur.[2] The polarity of organic molecules is determined by the presence of polar bonds, often found in functional groups containing electronegative atoms like nitrogen and oxygen.[6]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols and water.[4]
-
Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the solid state.
Predicted Solubility Profile of this compound
The cinnamyl group contributes a significant nonpolar character to the molecule, while the azide group (-N3) introduces polarity. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | Low to Moderate | The nonpolar nature of hexane will interact favorably with the cinnamyl group, but may not sufficiently solvate the polar azide group. |
| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene can engage in π-stacking with the phenyl group of this compound, and its overall nonpolar character is suitable for the bulk of the molecule. |
| Diethyl Ether | Slightly Polar | High | The moderate polarity of diethyl ether is well-suited to solvate both the nonpolar and polar regions of this compound. |
| Ethyl Acetate | Moderately Polar | High | Similar to diethyl ether, ethyl acetate provides a good balance of polarity for effective solvation. |
| Acetone | Polar, Aprotic | High | The polarity of acetone should effectively solvate the azide group, while the organic nature of the solvent will accommodate the cinnamyl portion. |
| Ethanol | Polar, Protic | High | Ethanol can act as a hydrogen bond acceptor for the azide group and its alkyl chain interacts well with the nonpolar part of the molecule. |
| Methanol | Polar, Protic | Moderate to High | While highly polar, the smaller alkyl chain of methanol may offer slightly less favorable interaction with the nonpolar cinnamyl group compared to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of organic compounds. |
| Water | Highly Polar, Protic | Very Low | The large nonpolar cinnamyl group is expected to make the molecule largely insoluble in water. |
Proposed Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, a gravimetric method can be employed. This method involves preparing a saturated solution of the compound in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solutions are saturated.
-
Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid settles. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.
-
Mass Determination: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces. Weigh the vial containing the dried this compound.
-
Calculation: The solubility can be calculated in terms of grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution taken (mL) * 100
Visualizing the Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for both predicting and experimentally verifying the solubility of this compound.
Caption: Workflow for Solubility Assessment.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Cinnamyl Alcohol [drugfuture.com]
- 8. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]
An In-depth Technical Guide to Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl azide, with the IUPAC name (E)-(3-azidoprop-1-en-1-yl)benzene , is a versatile organic compound that holds significant potential in synthetic chemistry and drug discovery. Its structure, featuring a phenyl group, a propenyl linker, and a terminal azide moiety, makes it a valuable building block for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and life sciences.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | (E)-(3-azidoprop-1-en-1-yl)benzene | N/A |
| PubChem CID | 10888193 | [1] |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C=CCN=[N+]=[N-] | [1] |
| InChI Key | UMBVFVCRJAYCMA-ONEGZZNKSA-N | [1] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through the nucleophilic substitution of a cinnamyl halide with an azide salt. A general and efficient method involves the reaction of cinnamyl bromide with sodium azide.
Materials:
-
(E)-Cinnamyl bromide
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (E)-cinnamyl bromide (1 equivalent) in a 3:1 mixture of acetone and water.
-
To this solution, add sodium azide (2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with water to remove any unreacted sodium azide and other water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and protect from shock. All reactions should be carried out in a well-ventilated fume hood.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.2-7.4 ppm), vinylic protons (multiplets, ~6.2-6.6 ppm), and the methylene protons adjacent to the azide group (doublet, ~3.8-4.0 ppm). The coupling constants of the vinylic protons would confirm the (E)-configuration. |
| ¹³C NMR | Resonances for the aromatic carbons, the two vinylic carbons, and the methylene carbon attached to the azide group. |
| FTIR | A characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group (N₃) in the region of 2100-2250 cm⁻¹.[2] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and fragmentation patterns corresponding to the loss of N₂ and other fragments of the cinnamyl group. |
Chemical Reactivity and Applications in Synthesis
The azide functional group in this compound is highly versatile and participates in a variety of chemical transformations, making it a valuable tool for synthetic chemists.
Click Chemistry
This compound can serve as a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form multiple hydrogen bonds.
Synthesis of Heterocycles
Research has demonstrated the utility of cinnamyl azides in cascade reactions for the synthesis of complex heterocyclic systems. For instance, the reaction of cinnamyl azides with acrylates can lead to the formation of tetrahydro-pyrrolo-pyrazole ring systems, which are of interest in drug discovery.
Relevance in Drug Development
While direct biological studies on this compound are limited, the structural motifs it contains and the products it can generate are of significant interest to drug development professionals.
-
Antimicrobial Potential: Cinnamic acid and its derivatives have been reported to possess antimicrobial and antifungal properties.[7][8][9] The introduction of the azide group and the subsequent formation of triazole rings could lead to novel compounds with enhanced or new antimicrobial activities.
-
Anticancer Research: Many nitrogen-containing heterocyclic compounds, which can be synthesized from this compound, form the core of numerous anticancer drugs. The ability to rapidly generate libraries of such compounds via click chemistry makes this compound a valuable starting material for high-throughput screening in cancer research.[7]
-
Enzyme Inhibition: The cinnamyl scaffold is present in various biologically active molecules. For example, cinnamyl alcohol dehydrogenase is a key enzyme in lignin biosynthesis, and inhibitors of this pathway are of interest.[10][11][12] Derivatives of this compound could be explored as potential enzyme inhibitors.
Conclusion
This compound is a reactive and versatile chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its ability to participate in click chemistry and other cycloaddition reactions provides a straightforward route to complex molecular architectures relevant to drug discovery. Further research into the direct biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the utility of this promising compound.
References
- 1. This compound | C9H9N3 | CID 10888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Functional characterization of cinnamyl alcohol dehydrogenase and caffeic acid O-methyltransferase in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical characterization and identification of a cinnamyl alcohol dehydrogenase from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cinnamyl azide and its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in medicinal chemistry and drug discovery due to their significant biological activities.[1][2]
Introduction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. This compound, with its allylic azide functionality, is a versatile building block for introducing the cinnamyl moiety into diverse molecular architectures, leading to compounds with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available cinnamyl alcohol. The first step involves the conversion of the alcohol to a more reactive leaving group, such as a bromide, followed by nucleophilic substitution with sodium azide.
Step 1: Synthesis of Cinnamyl Bromide from Cinnamyl Alcohol
A common method for the synthesis of cinnamyl bromide involves the use of triphenylphosphine and bromine.
Experimental Protocol:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge acetonitrile and triphenylphosphine.
-
Cool the flask in an ice-water bath and add bromine dropwise over 15-20 minutes.
-
Remove the ice bath and add a solution of cinnamyl alcohol in acetonitrile in portions over 5-10 minutes with continued stirring.
-
Remove the solvent by distillation under reduced pressure.
-
Continue the distillation under high vacuum to obtain the crude cinnamyl bromide.
-
Dissolve the product in ether, wash with saturated aqueous sodium carbonate, dry over anhydrous magnesium sulfate, and distill to yield pure cinnamyl bromide.[4]
Step 2: Synthesis of this compound from Cinnamyl Bromide
This compound can be synthesized by the nucleophilic substitution of cinnamyl bromide with sodium azide.
Experimental Protocol:
-
To a solution of cinnamyl bromide in a mixture of acetone and water, add sodium azide.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can often be used in the subsequent CuAAC reaction without further purification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general protocol for the CuAAC reaction between this compound and a terminal alkyne. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.
Experimental Protocol:
-
In a reaction vessel, dissolve the terminal alkyne and this compound in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (typically 0.2-0.5 equivalents).
-
Finally, add an aqueous solution of copper(II) sulfate pentahydrate (typically 0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-cinnamyl-4-substituted-1H-1,2,3-triazole.
Data Presentation
The following table summarizes representative yields for the CuAAC reaction of various azides with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles under standard click chemistry conditions. While not all examples use this compound directly, they provide a strong indication of the expected efficiency of this reaction.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 8 | >95 | Inferred from general protocols |
| 2 | Benzyl Azide | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6 | >95 | Inferred from general protocols |
| 3 | Various Aryl Azides | (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | 12 | 73-99 | [5] |
| 4 | Benzyl Azide | Phenylacetylene | CuI | Neat | 0.25 | 98 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound and its use in CuAAC.
CuAAC Reaction Mechanism
Caption: Catalytic cycle of the CuAAC reaction.
Applications in Drug Development
1,2,3-Triazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Activity: Numerous studies have demonstrated the potential of 1,2,3-triazole-containing compounds as anticancer agents.[2][7][8] The triazole moiety can act as a pharmacophore, interacting with various biological targets involved in cancer progression.
-
Antimicrobial Activity: The 1,2,3-triazole nucleus is a key structural feature in several antimicrobial agents.[9][10][11][12] Derivatives of 1,2,3-triazoles have shown activity against a range of bacteria and fungi.
-
Bioisosteres: The 1,4-disubstituted 1,2,3-triazole ring is considered a good bioisostere for the trans-amide bond, offering improved metabolic stability. This makes it a valuable tool for the design of peptidomimetics with enhanced pharmacokinetic properties.
The incorporation of the cinnamyl group via this compound can further modulate the biological activity of the resulting triazole derivatives, offering a promising avenue for the development of novel therapeutic agents.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Triazoles as promising small molecules anticancer agents [journals.ekb.eg]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpbiomed.com [jpbiomed.com]
- 11. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Cinnamyl Azide with Cyclooctynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction is prized for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, molecular imaging, and bioconjugation.[1][2][]
This document provides detailed protocols for the synthesis of cinnamyl azide and its subsequent SPAAC reaction with various cyclooctynes. This compound, an aromatic azide, is a versatile building block for these reactions. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers employing SPAAC in their experimental workflows.
Reaction Principle
SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne, typically a cyclooctyne derivative. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.[2][] This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as it avoids the cellular toxicity associated with copper ions.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Cinnamyl Alcohol
This protocol describes a one-pot synthesis of this compound from the corresponding alcohol, adapted from a general method for synthesizing azides.
Materials:
-
Cinnamyl alcohol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a mortar, thoroughly grind equimolar amounts of cinnamyl alcohol, triphenylphosphine, and iodine for 10-15 minutes until a paste is formed. An exothermic reaction may be observed.
-
Transfer the paste to a round-bottom flask.
-
Add a solution of sodium azide (4 equivalents) dissolved in DMSO to the flask.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add an ice-cold solution of sodium thiosulfate to quench any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to obtain pure this compound.
Protocol 2: General Procedure for SPAAC of this compound with a Cyclooctyne
This protocol provides a general method for the SPAAC reaction. The specific cyclooctyne, solvent, and reaction time may need to be optimized for your particular application.
Materials:
-
This compound
-
Cyclooctyne derivative (e.g., DBCO, BCN)
-
Appropriate solvent (e.g., DMSO, PBS, methanol, or a mixture)
-
Reaction vessel (e.g., microcentrifuge tube, vial)
-
Analytical instrumentation for monitoring the reaction (e.g., NMR, LC-MS, UV-Vis)
Procedure:
-
Dissolve the cyclooctyne derivative in the chosen solvent to a desired concentration (e.g., 1-10 mM).
-
Dissolve this compound in the same solvent to a concentration typically 1.5 to 5 equivalents of the cyclooctyne.
-
Add the this compound solution to the cyclooctyne solution.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the cyclooctyne (see Table 1). Reactions can range from minutes to a few hours.
-
Monitor the reaction progress using an appropriate analytical technique until the limiting reagent is consumed.
-
The resulting triazole product can be used directly or purified as needed for the downstream application.
Quantitative Data
The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. While specific kinetic data for this compound is not widely published, the reaction rates with benzyl azide serve as a reliable proxy due to their structural similarity. The following table summarizes the second-order rate constants for the reaction of benzyl azide with various common cyclooctynes.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Dibenzocyclooctynol | DIBO | 0.057 |
| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.3 - 1.0 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.03 - 0.1 |
| Difluorinated Cyclooctyne | DIFO | ~0.4 |
| Biarylazacyclooctynone | BARAC | >1.0 |
Note: Rate constants are approximate and can vary based on solvent and temperature. Data compiled from multiple sources.[4][5]
Applications in Research and Drug Development
The SPAAC of this compound with cyclooctynes has broad applications in various scientific fields:
-
Bioconjugation: Covalently attaching molecules to proteins, nucleic acids, and other biomolecules for functional studies.[1]
-
Drug Delivery: Developing targeted drug delivery systems where a drug-loaded carrier functionalized with a cyclooctyne can react with an azide-modified target cell or tissue.[2]
-
Molecular Imaging: Labeling biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vitro and in vivo tracking.[2][6]
-
Materials Science: Creating novel polymers, hydrogels, and surface modifications.[]
Visualizations
Caption: Experimental workflow for SPAAC of this compound.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Azides in Bioconjugation and Labeling: A Detailed Overview with a Perspective on Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azide-Based Bioconjugation
The azide group (-N₃) has become an indispensable tool in chemical biology and drug development due to its bioorthogonal nature. This means it is essentially unreactive with the vast majority of functional groups found in biological systems, such as amines, carboxylates, and thiols. This inertness allows for highly specific chemical modifications of biomolecules in complex biological environments, including living cells and organisms.[1][2]
The primary reactions leveraging the azide group for bioconjugation are the Huisgen 1,3-dipolar cycloadditions with alkynes, which form a stable triazole ring. Two main variations of this "click chemistry" are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to proceed at biologically compatible temperatures.[3][4] It is a cornerstone of bioconjugation for in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes. The ring strain of the alkyne provides the activation energy for the reaction to proceed without a catalyst.[5][6][7] This makes SPAAC ideal for in vivo labeling and imaging.[8][9]
The versatility of azide-alkyne cycloaddition has led to its widespread use in various applications, including:
-
Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other probes for detection and imaging.[10]
-
Drug Development: Synthesizing antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and creating novel therapeutic agents.[3]
-
Glycobiology: Studying and visualizing glycans in their native environments.[9]
-
Nucleic Acid Modification: Labeling DNA and RNA for diagnostic and research purposes.[10]
Quantitative Data on Azide-Alkyne Cycloaddition Reactions
While specific kinetic and yield data for cinnamyl azide in bioconjugation are not available, the following table summarizes typical quantitative data for commonly used azides and alkynes in CuAAC and SPAAC reactions. This information provides a benchmark for expected reaction efficiencies and rates.
| Reaction Type | Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference(s) |
| CuAAC | Benzyl Azide | Phenylacetylene | 1 - 100 | > 90 | [3][4] |
| Azido-PEG | Alkyne-modified Protein | 10 - 500 | > 85 | [10] | |
| Azido-sugar | Alkyne-dye | 5 - 200 | > 90 | [9] | |
| SPAAC | Benzyl Azide | Cyclooctyne (OCT) | ~0.0024 | > 90 | [5][7] |
| Azido-biotin | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | > 95 | [8][9] | |
| Azido-peptide | Bicyclononyne (BCN) | ~0.01 - 0.3 | > 90 | [5][6] |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for the labeling of a generic protein with an alkyne-modified probe. These can be adapted for other biomolecules and specific reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-fluorescent dye (e.g., Alkyne-TAMRA) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne-fluorescent dye (typically 10-50 molar excess).
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 5-10 times the copper concentration.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Analyze the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing an azide group with a strained alkyne-functionalized biotin probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Strained alkyne-biotin (e.g., DBCO-biotin) stock solution in DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the strained alkyne-biotin (typically 2-20 molar excess).
-
Gently mix the reaction and incubate at room temperature for 2-24 hours or at 37°C for 1-4 hours. Reaction times will vary depending on the specific strained alkyne used.
-
The reaction is self-initiating and does not require a catalyst.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Analyze the labeling efficiency using techniques such as a Western blot with streptavidin-HRP or mass spectrometry.
Perspective on the Application of this compound
While direct experimental data is lacking, we can speculate on the potential application of this compound in bioconjugation based on its chemical structure. This compound ((E)-3-azidoprop-1-en-1-yl)benzene) possesses a terminal azide group, making it a candidate for both CuAAC and SPAAC reactions.
Potential Advantages:
-
Hydrophobicity: The phenyl group of the cinnamyl moiety could introduce hydrophobicity, which might be advantageous for applications involving membrane proteins or for modulating the solubility of the resulting bioconjugate.
-
Structural Rigidity: The conjugated system of the cinnamyl group could impart some rigidity to the linker, which might be useful in structural biology studies.
-
Further Functionalization: The aromatic ring could potentially be further functionalized to introduce other chemical handles or reporter groups.
Potential Challenges:
-
Reactivity: The electronic properties of the cinnamyl group might influence the reactivity of the azide. It is possible that it could be less reactive than simple alkyl azides, potentially requiring longer reaction times or higher concentrations of reactants.
-
Stability: The stability of this compound under various biological conditions would need to be thoroughly evaluated.
-
Steric Hindrance: The bulkiness of the cinnamyl group might create steric hindrance, potentially affecting the efficiency of the cycloaddition reaction, especially with sterically demanding alkyne partners.
To explore the utility of this compound in bioconjugation, it would be necessary to first synthesize the compound and then systematically evaluate its reactivity and stability in both CuAAC and SPAAC reactions with a panel of alkyne substrates. Kinetic studies would be crucial to determine its second-order rate constant and compare it to established azide reagents.
Visualizing the Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the general workflows and reaction mechanisms for azide-based bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. microdetection.cn [microdetection.cn]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
The Versatility of Cinnamyl Azide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl azide is emerging as a valuable building block in the synthesis of bioactive molecules, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bioactive compounds.
Application Notes
The cinnamyl moiety, derived from cinnamic acid, is a well-known pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of this compound into molecular scaffolds via a stable triazole linkage offers a robust strategy for the development of new therapeutic agents. The resulting cinnamyl-triazole conjugates can be screened for a variety of biological targets.
Key Applications:
-
Antimicrobial Drug Discovery: The triazole ring is a known pharmacophore in many antimicrobial agents.[2][3] The conjugation of the cinnamyl group to various molecules through a triazole linker can lead to the discovery of new compounds with potent activity against a range of bacterial and fungal pathogens.
-
Anticancer Agent Development: Cinnamic acid derivatives and triazole-containing compounds have independently shown promise as anticancer agents.[4][5][6][7] The synthesis of cinnamyl-triazole hybrids provides a platform for developing novel therapeutics that may target various cancer cell lines through mechanisms such as apoptosis induction.[7]
-
Combinatorial Chemistry and Lead Optimization: The reliability and high yield of the CuAAC reaction make this compound an ideal building block for the creation of compound libraries for high-throughput screening.[8] Medicinal chemists can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies to optimize lead compounds.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive molecules using this compound. Optimization of reaction conditions may be necessary depending on the specific alkyne substrate.
Protocol 1: Synthesis of this compound
Materials:
-
Cinnamyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl chloride (1.0 eq) in DMF.
-
Add a solution of sodium azide (1.5 eq) in water to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain this compound as a crude product, which can be used in the next step without further purification. Caution: Organic azides are potentially explosive and should be handled with care.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.1 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-cinnamyl-4-substituted-1H-1,2,3-triazole.
Data Presentation
The following table summarizes representative data for the synthesis of a cinnamyl-triazole derivative and its potential biological activity, based on analogous compounds found in the literature.
| Compound ID | Alkyne Substrate | Yield (%) | Biological Activity | Reference |
| CT-1 | Phenylacetylene | ~90% | Potential Antimicrobial/Antifungal | [9][10] |
| CT-2 | Propargyl alcohol | ~85% | Potential Anticancer | [4][5] |
| CT-3 | N-propargylphthalimide | ~92% | Potential Anti-inflammatory | [1] |
Mandatory Visualizations
Synthesis of Cinnamyl-Triazole Derivatives
Caption: General workflow for the synthesis of bioactive cinnamyl-triazole molecules.
Logical Relationship of Components in Bioactive Molecule Synthesis
Caption: Logical flow from starting materials to the final bioactive hybrid molecule.
References
- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpbiomed.com [jpbiomed.com]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Azide: A Versatile Intermediate for the Synthesis of Complex Nitrogen-Containing Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl azide has emerged as a highly valuable and versatile building block in multi-step organic synthesis. Its unique chemical reactivity, particularly as a 1,3-dipole, enables its participation in a variety of powerful transformations, including cycloaddition and cascade reactions. These reactions provide efficient pathways to complex nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of important heterocyclic systems, including tetrahydro-pyrrolo-pyrazoles and dihydro-pyrrolo-pyrazoles.
Key Applications of this compound
This compound is a key precursor for the synthesis of a range of heterocyclic compounds. Its primary applications lie in:
-
[3+2] Cycloaddition Reactions: As a 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles.
-
Cascade Reactions: this compound can initiate complex cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and stereocenters, rapidly building molecular complexity from simple starting materials.
-
Synthesis of Fused Heterocycles: It is particularly useful in the synthesis of fused bicyclic systems containing nitrogen atoms, which are common motifs in pharmacologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step procedure for the synthesis of this compound, starting from the commercially available cinnamyl alcohol.
Step 1: Synthesis of Cinnamyl Bromide
-
Reaction: Cinnamyl alcohol is converted to cinnamyl bromide using phosphorus tribromide.
-
Reagents and Materials:
-
Cinnamyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve cinnamyl alcohol (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
After the reaction is complete (monitored by TLC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude cinnamyl bromide.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to obtain pure cinnamyl bromide.
-
Step 2: Synthesis of this compound
-
Reaction: Cinnamyl bromide undergoes nucleophilic substitution with sodium azide to yield this compound.
-
Reagents and Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
-
Procedure:
-
Prepare a 0.5 M solution of sodium azide in DMSO by stirring NaN₃ in DMSO at room temperature.
-
In a round-bottom flask, dissolve cinnamyl bromide (1 eq) in the prepared sodium azide solution in DMSO (1.1 eq of NaN₃).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Caution: this compound is a potentially explosive compound. Handle with appropriate safety precautions, including using a safety shield and avoiding heat and shock.
-
Protocol 2: Synthesis of Tetrahydro-pyrrolo-pyrazoles via Cascade Reaction
This protocol details the stereoselective cascade reaction between cinnamyl azides and acrylates to generate tetrahydro-pyrrolo-pyrazole ring systems.[1]
-
Reaction Workflow:
Caption: Workflow for the synthesis of Tetrahydro-pyrrolo-pyrazoles.
-
Reagents and Materials:
-
Substituted this compound
-
Acrylate derivative
-
Diisopropylethylamine (DIPEA)
-
Benzene (or other suitable aprotic solvent)
-
Reaction vial
-
Magnetic stirrer
-
Heating block or oil bath
-
-
Procedure:
-
In a reaction vial, dissolve the this compound (1 eq) and the acrylate (1.5 eq) in benzene.
-
Add diisopropylethylamine (DIPEA) (0.2 eq) to the solution.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tetrahydro-pyrrolo-pyrazole.
-
Protocol 3: Synthesis of Dihydro-pyrrolo-pyrazoles via Cascade Reaction
This protocol describes the direct synthesis of dihydro-pyrrolo-pyrazole heterocycles from the reaction of cinnamyl azides with vinyl sulfones.[2]
-
Reaction Logical Relationship:
Caption: Logical relationship for Dihydro-pyrrolo-pyrazole synthesis.
-
Reagents and Materials:
-
Substituted this compound
-
Methyl vinyl sulfone
-
Triethylamine (TEA)
-
Dioxane
-
Reaction vial
-
Magnetic stirrer
-
Heating block or oil bath
-
-
Procedure:
-
In a reaction vial, dissolve the this compound (1 eq) and methyl vinyl sulfone (3 eq) in dioxane.
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dihydro-pyrrolo-pyrazole.
-
Data Presentation
Table 1: Synthesis of Tetrahydro-pyrrolo-pyrazoles from Cinnamyl Azides and Acrylates [1]
| Entry | This compound Substituent | Acrylate | Product | Yield (%) |
| 1 | H | Methyl acrylate | 2a | 75 |
| 2 | 4-MeO | Methyl acrylate | 2b | 81 |
| 3 | 4-Cl | Methyl acrylate | 2c | 72 |
| 4 | H | Ethyl acrylate | 2d | 78 |
| 5 | H | tert-Butyl acrylate | 2e | 65 |
Table 2: Synthesis of Dihydro-pyrrolo-pyrazoles from Cinnamyl Azides and Methyl Vinyl Sulfone [2]
| Entry | This compound Substituent | Product | Yield (%) |
| 1 | 4-MeO | 2d | 72 |
| 2 | 4-F | 2e | 65 |
| 3 | 4-Cl | 2f | 68 |
| 4 | 4-Br | 2g | 63 |
| 5 | Thiophen-2-yl | 2h | 58 |
Conclusion
This compound is a powerful and versatile intermediate that provides access to a diverse range of complex nitrogen-containing heterocycles. The detailed protocols and data presented herein demonstrate its utility in cascade and cycloaddition reactions, offering efficient and stereoselective routes to valuable scaffolds for drug discovery and development. Researchers are encouraged to explore the full potential of this key intermediate in their synthetic endeavors.
References
Application Notes and Protocols for High Regioselectivity in [3+2] Cycloadditions with Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [3+2] cycloaddition reaction between azides and alkynes to form 1,2,3-triazoles is a cornerstone of modern organic synthesis, renowned for its reliability and wide functional group tolerance. Cinnamyl azide, as an allylic azide, presents unique considerations for achieving high regioselectivity in these transformations. This document provides detailed application notes and experimental protocols for controlling the regiochemical outcome of [3+2] cycloadditions involving this compound, focusing on the catalyst-directed synthesis of either 1,4- or 1,5-disubstituted triazole regioisomers.
Introduction
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the advent of metal-catalyzed variants has provided chemists with exquisite control over the regiochemical outcome.[1] For the cycloaddition of this compound, the choice of catalyst is the primary determinant of regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reliably affords the 1,4-disubstituted triazole, whereas ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted isomer.[2][3] Understanding the underlying mechanisms and reaction parameters is crucial for achieving high yields and regioselectivity in the synthesis of cinnamyl-substituted triazoles, which are of interest in medicinal chemistry and materials science.
This compound, being an allylic azide, can in principle exist in equilibrium with its isomeric form through a[4][4]-sigmatropic rearrangement known as the Winstein rearrangement. However, the conjugation of the double bond with the phenyl group in this compound strongly favors the unrearranged isomer, simplifying the regiochemical considerations in its cycloaddition reactions.
Key Factors Influencing Regioselectivity
The regioselectivity of the [3+2] cycloaddition of this compound with terminal alkynes is primarily dictated by the catalyst employed.
-
Copper(I) Catalysis for 1,4-Regioselectivity: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading exclusively to the formation of the 1,4-disubstituted triazole.[5][6] The reaction is highly efficient and tolerates a wide variety of functional groups.
-
Ruthenium(II) Catalysis for 1,5-Regioselectivity: In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) follows a different mechanistic pathway. The reaction is believed to proceed via the formation of a ruthenacycle intermediate through oxidative coupling of the azide and the alkyne.[2] Subsequent reductive elimination yields the 1,5-disubstituted triazole with high selectivity.[7]
Data Presentation
The following tables summarize representative quantitative data for the catalyst-controlled regioselective [3+2] cycloaddition of this compound with various terminal alkynes.
Table 1: Copper(I)-Catalyzed Synthesis of 1-Cinnamyl-4-aryl-1H-1,2,3-triazoles (1,4-Regioisomers)
| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,4:1,5) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | >95 | >99:1 |
| 2 | 4-Methoxyphenylacetylene | CuI | THF | RT | 8 | 92 | >99:1 |
| 3 | 4-Chlorophenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | RT | 6 | 94 | >99:1 |
| 4 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | RT | 24 | 88 | >99:1 |
Table 2: Ruthenium(II)-Catalyzed Synthesis of 1-Cinnamyl-5-aryl-1H-1,2,3-triazoles (1,5-Regioisomers)
| Entry | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,5:1,4) |
| 1 | Phenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 100 | 12 | 85 | >98:2 |
| 2 | 1-Hexyne | [CpRuCl(COD)] | Dioxane | 80 | 16 | 82 | >98:2 |
| 3 | Ethyl propiolate | [CpRuCl(PPh₃)₂] | Benzene | 80 | 24 | 78 | >98:2 |
| 4 | (Trimethylsilyl)acetylene | [CpRuCl(COD)] | THF | 65 | 18 | 80 | >98:2 |
Note: The data presented are representative examples collated from typical outcomes of CuAAC and RuAAC reactions and may not correspond to a single specific literature source for this compound due to the lack of a comprehensive comparative study. The yields and reaction times are illustrative of what can be expected under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cinnamyl chloride (or bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone/Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl chloride (1.0 eq.) in DMF (or a mixture of acetone and water).
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
-
Caution: this compound is a potentially explosive organic azide. Handle with care, use appropriate personal protective equipment, and avoid heating the neat compound to high temperatures.
-
Protocol 2: Copper(I)-Catalyzed Synthesis of 1-Cinnamyl-4-phenyl-1H-1,2,3-triazole (1,4-Regioisomer)
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add this compound (1.0 eq.), phenylacetylene (1.1 eq.), t-BuOH (2 mL per mmol of azide), and water (2 mL per mmol of azide).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction mixture will typically turn into a heterogeneous greenish suspension.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cinnamyl-4-phenyl-1H-1,2,3-triazole.
Protocol 3: Ruthenium(II)-Catalyzed Synthesis of 1-Cinnamyl-5-phenyl-1H-1,2,3-triazole (1,5-Regioisomer)
Materials:
-
This compound
-
Phenylacetylene
-
[CpRuCl(PPh₃)₂] (or [CpRuCl(COD)])
-
Anhydrous toluene (or dioxane)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.02 eq.).
-
Add anhydrous toluene (3 mL per mmol of azide).
-
Add this compound (1.0 eq.) and phenylacetylene (1.2 eq.) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cinnamyl-5-phenyl-1H-1,2,3-triazole.
Mandatory Visualizations
Caption: Catalyst-dependent regioselectivity in this compound cycloadditions.
Caption: General experimental workflow for regioselective synthesis.
Caption: Simplified mechanistic pathways for CuAAC and RuAAC reactions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddi… [ouci.dntb.gov.ua]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the yield and purity of cinnamyl azide
Welcome to the technical support center for the synthesis of cinnamyl azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
Low yield and impure product are common challenges in the synthesis of this compound. The following table summarizes potential issues, their causes, and recommended solutions to optimize your reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) | Yield/Purity Impact |
| Low or No Product Formation | Poor leaving group on the cinnamyl precursor: The rate of nucleophilic substitution is dependent on the quality of the leaving group. | Use cinnamyl bromide or mesylate as the starting material instead of cinnamyl chloride. Bromide and mesylate are better leaving groups. | Significant increase in yield. |
| Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and mechanism. Protic solvents can solvate the azide nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to favor the SN2 reaction.[1][2][3] | Can dramatically improve reaction rate and yield. | |
| Low reaction temperature: Insufficient thermal energy can lead to slow reaction rates. | Gently heat the reaction mixture. A temperature range of 40-60 °C is often effective, but should be optimized for your specific setup. | Increased reaction rate and higher conversion. | |
| Presence of Side Products (Isomeric Impurities) | Winstein rearrangement: Allylic azides can undergo a[2][2]-sigmatropic rearrangement, leading to isomeric products.[4] | This is less common for this compound due to the stabilizing effect of the phenyl group. However, if suspected, confirm by NMR and consider alternative synthetic routes if it persists. | Improved product purity. |
| Elimination reaction: If a strong, sterically hindered base is used, or if the reaction is run at high temperatures, elimination to form cinnamyl-derived dienes can compete with substitution. | Use a non-basic azide source like sodium azide. Avoid high temperatures and strongly basic conditions. | Increased yield of the desired azide and higher purity. | |
| Difficulty in Product Isolation/Purification | Residual starting material: Incomplete reaction leads to a mixture of starting material and product, which can be difficult to separate due to similar polarities. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before workup. | Higher purity of the final product. |
| Emulsion during workup: The use of certain solvents and reagents can lead to the formation of stable emulsions during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. | Easier and more efficient product isolation. | |
| Product Decomposition | Thermal instability: Organic azides can be thermally unstable and may decompose upon heating. | Avoid excessive heating during the reaction and purification steps. Use a rotary evaporator at low temperature for solvent removal. | Prevents loss of product and ensures safety. |
| Acidic conditions: Azides can be unstable in the presence of strong acids, potentially forming hydrazoic acid. | Maintain neutral or slightly basic conditions throughout the synthesis and workup. | Improved stability and yield of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the best precursor for synthesizing this compound?
A1: Cinnamyl bromide is generally the preferred precursor for the synthesis of this compound via nucleophilic substitution. Bromide is a better leaving group than chloride, leading to faster reaction rates and higher yields. Cinnamyl alcohol can also be used, but it first needs to be converted to a sulfonate ester (e.g., mesylate or tosylate) to create a good leaving group.
Q2: How can I improve the solubility of sodium azide in my organic solvent?
A2: Sodium azide has low solubility in many organic solvents. To overcome this, you can use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6.[5][6][7][8] The PTC helps to transport the azide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs, significantly increasing the reaction rate.[5][6][7][8]
Q3: What is the safest way to handle this compound and other organic azides?
A3: Organic azides are potentially explosive and should be handled with care.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Avoid heating organic azides to high temperatures, and do not use metal spatulas to handle them as this can cause friction and lead to detonation. It is also crucial to avoid the formation of small, volatile, and explosive byproducts like methyl azide or ethyl azide, which can occur when using certain phase-transfer catalysts with methyl or ethyl groups.[10]
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using several analytical techniques. 1H and 13C NMR spectroscopy are powerful tools to determine the structure and identify impurities.[11][12][13] The characteristic azide stretch in the infrared (IR) spectrum (around 2100 cm-1) is also a good indicator of product formation. Thin-layer chromatography (TLC) can be used to check for the presence of starting materials and side products.
Q5: What are the common impurities I should look for in my NMR spectrum?
A5: Common impurities may include unreacted cinnamyl bromide (or other starting material), the corresponding cinnamyl alcohol (from hydrolysis), and potentially rearranged isomeric azides. You may also see residual solvents from the reaction or purification, such as DMF, DMSO, or ethyl acetate. There are published resources that list the NMR chemical shifts of common laboratory solvents and impurities which can be very helpful for identification.[11][12]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound from cinnamyl bromide.
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Optimized Synthesis of this compound using Phase-Transfer Catalysis
This protocol utilizes a phase-transfer catalyst to improve the reaction efficiency.
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN3)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add cinnamyl bromide (1.0 eq), sodium azide (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add a biphasic solvent system of toluene and water (e.g., in a 1:1 ratio).
-
Stir the mixture vigorously at 50 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add diethyl ether.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography if necessary.
Visualizations
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. biomedres.us [biomedres.us]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. Solved Discuss the H-NMR of Cinnamyl Alcohol from the NMR | Chegg.com [chegg.com]
effective purification techniques for cinnamyl azide (e.g., chromatography, distillation)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cinnamyl azide. The following information is intended to help navigate challenges in the purification of this energetic compound.
Troubleshooting Guide
Issue: Low or No Recovery of this compound After Chromatography
| Potential Cause | Troubleshooting Step |
| Decomposition on Silica/Alumina | The azide functional group can be sensitive to acidic or basic stationary phases. Consider using a less reactive stationary phase like neutral alumina or deactivated silica gel. A quick test on a small scale can determine the stability of this compound on the chosen stationary phase. |
| Inappropriate Solvent System | An improper mobile phase can lead to poor separation or irreversible adsorption. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation (Rf value of ~0.3-0.5). |
| Co-elution with Impurities | If impurities have similar polarity, consider using a different chromatographic technique, such as reverse-phase chromatography, if the stability of the azide allows. |
| Volatilization | This compound may be volatile. Avoid excessive heat during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. |
Issue: Evidence of Decomposition (e.g., color change, gas evolution) During Purification
| Potential Cause | Troubleshooting Step |
| Thermal Stress | Organic azides can be thermally unstable.[1][2] Avoid high temperatures during all purification steps. For distillation, use high vacuum to lower the boiling point. For chromatography, ensure the column does not heat up due to exothermic processes. |
| Mechanical Shock or Friction | Azides can be sensitive to shock and friction.[1][2] Handle the compound and any purification media gently. Avoid scraping or grinding the material, especially when dry. |
| Incompatible Materials | Avoid contact with metals (e.g., metal spatulas) and strong acids, which can lead to the formation of highly explosive metal azides or hydrazoic acid.[1] Use plastic or glass utensils. Ensure all solvents and reagents are neutral. |
| Light Exposure | Some organic azides are light-sensitive.[1][2] Protect the compound from light by using amber glassware or wrapping equipment in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when purifying this compound?
A1: The primary concerns are its potential for explosive decomposition when subjected to heat, shock, friction, or light.[1][2] It is also important to avoid contact with acids and metals to prevent the formation of highly toxic and explosive hydrazoic acid or metal azides.[1] Always work in a well-ventilated fume hood and behind a blast shield.
Q2: Can I purify this compound by distillation?
A2: Distillation is a potential method, but it must be approached with extreme caution due to the thermal sensitivity of organic azides. If distillation is necessary, it should be performed under high vacuum to minimize the required temperature. A small-scale test should be conducted first to assess thermal stability. Never distill to dryness.
Q3: Which chromatographic method is recommended for this compound?
A3: Column chromatography using a neutral stationary phase like deactivated silica gel or neutral alumina is often a good starting point. The choice of solvent system should be guided by TLC analysis to achieve good separation while minimizing the time the azide spends on the column.
Q4: How should I handle and store purified this compound?
A4: Store purified this compound in a solution at low temperatures (e.g., in a refrigerator or freezer) and protected from light.[1][2] Avoid storing the neat (undiluted) compound if possible. Ensure the storage container is properly labeled with all appropriate warnings.
Data Presentation: Purification Parameters
No specific quantitative data for the purification of this compound was identified in the literature search. The following table is a template for researchers to document their own experimental results.
| Purification Method | Stationary/Mobile Phase or Vacuum Level | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Column Chromatography | e.g., Silica gel (neutral), Hexane:Ethyl Acetate (9:1) | Ambient | |||
| Vacuum Distillation | e.g., 0.1 mmHg | ||||
| (Add other methods as needed) |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation:
-
Prepare a slurry of neutral silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Carefully pack a glass chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
-
Loading and Elution:
-
Gently load the dissolved sample onto the top of the column.
-
Begin eluting the sample through the column, collecting fractions in appropriately sized glass vials.
-
Monitor the separation using TLC.
-
-
Fraction Analysis and Solvent Removal:
-
Combine the fractions containing the purified this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30°C).
-
Protocol 2: Vacuum Distillation of this compound (Use with Extreme Caution)
-
System Setup:
-
Assemble a distillation apparatus with a short path head to minimize the travel distance of the vapor.
-
Use a vacuum pump capable of achieving a high vacuum (< 0.1 mmHg).
-
Place a blast shield in front of the apparatus.
-
-
Distillation:
-
Place a small amount of the crude this compound in the distillation flask.
-
Slowly apply the vacuum.
-
Gently heat the distillation flask in a water or oil bath, gradually increasing the temperature until the product begins to distill.
-
Monitor the temperature of the vapor and the receiving flask.
-
Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Collection and Storage:
-
Collect the distilled this compound in a receiving flask cooled in an ice bath.
-
Once the distillation is complete, carefully and slowly release the vacuum.
-
Store the purified product as recommended in the FAQs.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Vacuum Distillation Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
identifying and minimizing byproducts in cinnamyl azide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in cinnamyl azide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method for synthesizing this compound is through a nucleophilic substitution reaction (typically S(_N)2) where a cinnamyl halide (e.g., cinnamyl bromide or cinnamyl chloride) is reacted with an azide salt, such as sodium azide.
Q2: What are the most common byproducts in this reaction?
The primary byproducts are typically formed through competing elimination reactions (E1 and E2), leading to the formation of conjugated dienes.[1][2][3][4][5] Another potential byproduct is cinnamyl alcohol, which can result from the hydrolysis of the cinnamyl halide starting material if water is present in the reaction mixture.
Q3: How can I detect the presence of these byproducts?
Common analytical techniques for identifying and quantifying byproducts in this compound reactions include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components of the reaction mixture.[6][7][8]
-
Proton Nuclear Magnetic Resonance (
H NMR) Spectroscopy: To characterize the structure of the desired product and any impurities by analyzing the chemical shifts and coupling constants of protons.[9][10]1 -
Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and detect the presence of impurities.
Q4: What is the general stability of this compound?
Organic azides, including this compound, are energetic compounds and should be handled with care as they can be sensitive to heat, shock, and friction. It is advisable to avoid high temperatures and to use the product in subsequent reactions without unnecessary delay.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Competing elimination reactions: High reaction temperatures and the use of a strong, sterically hindered base can favor elimination over substitution.[1][2][3][4][5] 2. Hydrolysis of the starting material: Presence of water in the solvent or reagents can lead to the formation of cinnamyl alcohol.[11] 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Use a polar aprotic solvent like DMSO or DMF to favor the S(_N)2 reaction. Maintain a lower reaction temperature (e.g., room temperature to 40°C).[12] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 3. Monitor the reaction progress using TLC. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. |
| Presence of significant elimination byproducts (dienes) | 1. High reaction temperature: Promotes E1 and E2 pathways.[1][2][3][4][5] 2. Choice of base/nucleophile: While azide is a good nucleophile, basic conditions can encourage elimination. | 1. Conduct the reaction at the lowest effective temperature. 2. Ensure the reaction is not overly basic. The azide salt itself provides the nucleophile. |
| Presence of cinnamyl alcohol in the product mixture | 1. Water contamination: Hydrolysis of the cinnamyl halide starting material.[11] | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| Difficulty in purifying the final product | 1. Similar polarities of product and byproducts: Makes separation by column chromatography challenging. | 1. Optimize the reaction to minimize byproduct formation. For purification, careful selection of the solvent system for column chromatography is crucial. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cinnamyl Bromide
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamyl bromide in anhydrous DMF.
-
Add sodium azide to the solution in a single portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by adding distilled water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Identification and Quantification of Byproducts by GC-MS
Procedure:
-
Prepare a dilute solution of the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the sample into the GC-MS instrument.
-
Use a standard non-polar or medium-polarity capillary column.
-
Set the oven temperature program to start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Quantify the relative amounts of this compound and byproducts by integrating the peak areas in the total ion chromatogram.
Protocol 3: Analysis by 1^11 H NMR Spectroscopy
Procedure:
-
Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl(_3)).
-
Acquire the
H NMR spectrum.1 -
Expected Chemical Shifts for this compound:
-
The protons of the phenyl group will appear in the aromatic region (~7.2-7.5 ppm).
-
The vinylic protons will appear as multiplets in the range of ~6.2-6.7 ppm.
-
The methylene protons adjacent to the azide group will appear as a doublet around ~3.8-4.0 ppm.
-
-
Identification of Byproducts:
-
Elimination products (dienes): Look for additional complex signals in the vinylic region.
-
Cinnamyl alcohol: The presence of a broad singlet for the hydroxyl proton and characteristic shifts for the methylene protons adjacent to the hydroxyl group (~4.3 ppm).
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: General experimental and analytical workflow.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. ajmb.org [ajmb.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. youtube.com [youtube.com]
- 11. web.viu.ca [web.viu.ca]
- 12. researchgate.net [researchgate.net]
preventing thermal decomposition of cinnamyl azide during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl azide. Our goal is to help you prevent thermal decomposition during synthesis and storage, ensuring the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation in this compound, an allylic azide, is thermal decomposition. This can be initiated by exposure to elevated temperatures, and in some cases, even at room temperature over time. A key decomposition pathway for allylic azides is the Winstein rearrangement, a[1][1]-sigmatropic shift that leads to the formation of an isomeric azide. This rearrangement can occur spontaneously near ambient temperature.[2][3]
Q2: What are the general safety precautions for handling this compound?
A2: Organic azides are energetic compounds and should be handled with caution. Key safety precautions include:
-
Avoid Heat, Friction, and Shock: Do not heat this compound unless as part of a controlled reaction. Avoid grinding the material or subjecting it to impact.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Work in a Well-Ventilated Area: All manipulations should be performed in a chemical fume hood.
-
Avoid Contact with Metals: Do not use metal spatulas for handling. Heavy metal azides are highly explosive.
-
Avoid Acidic Conditions: Contact with acid can generate highly toxic and explosive hydrazoic acid.
-
Work on a Small Scale: It is always prudent to work with the smallest feasible quantities of the material.
Q3: How should I store this compound to minimize decomposition?
A3: Proper storage is critical to maintaining the stability of this compound. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or below in a freezer. For short-term storage, refrigeration at 2-8°C may be adequate, but sub-zero temperatures are preferable for long-term stability. Some allylic azides are stored at -80°C to prevent isomerization.[2]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: While not always necessary for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
-
Dilution: Storing the azide in a suitable solvent as a dilute solution can enhance its stability.
Troubleshooting Guides
Synthesis & Purification
Problem 1: Low or no yield of this compound during synthesis.
| Possible Cause | Suggested Solution |
| Inefficient reaction. | Ensure the reaction of cinnamyl bromide with sodium azide is stirred efficiently and for a sufficient duration. Overnight stirring at room temperature is a common practice for similar reactions.[4] Consider gently warming the reaction mixture if room temperature is not effective, but monitor carefully for any signs of decomposition. |
| Poor quality starting materials. | Use freshly prepared or purified cinnamyl bromide. Cinnamyl bromide can degrade over time. Ensure the sodium azide is dry and of high purity. |
| Inappropriate solvent. | Dimethyl sulfoxide (DMSO) or a mixture of acetone and water are effective solvents for this type of reaction.[4] Ensure the solvent is anhydrous if using a non-aqueous system. |
| Decomposition during workup. | Avoid excessive heat during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. |
Problem 2: Presence of impurities in the final product after purification.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all the starting material (cinnamyl bromide) has been consumed. |
| Side reactions. | The primary side reaction is the Winstein rearrangement, leading to an isomeric azide.[2][3] This is difficult to prevent entirely but can be minimized by keeping the reaction and workup temperatures low. |
| Ineffective purification. | Column chromatography on silica gel is an effective method for purifying this compound. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and increase the polarity gradually. |
Storage & Handling
Problem 3: Suspected decomposition of stored this compound.
| Possible Cause | Suggested Solution |
| Improper storage temperature. | Always store this compound at or below -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Ensure the storage container is opaque or stored in the dark. |
| Winstein Rearrangement. | Even at low temperatures, slow isomerization can occur over long periods. It is best to use the azide relatively soon after synthesis and purification. If isomerization is suspected, re-purification by column chromatography may be necessary. |
| Presence of contaminants. | Acidic or metallic impurities can catalyze decomposition. Ensure all glassware is clean and dry before use. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the synthesis of benzyl azide from benzyl bromide and can be adapted for this compound.
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (Note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound as an oil.[4]
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: General Stability Guidelines for Organic Azides
| Parameter | Guideline for Enhanced Stability | Rationale |
| Carbon to Nitrogen Ratio (C:N) | A higher C:N ratio generally indicates greater stability. A common rule of thumb is the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group (like an azide). | The higher proportion of carbon atoms helps to dilute the energetic nature of the azide group. |
| Molecular Weight | Higher molecular weight azides tend to be more stable. | Increased mass helps to lower the energy density of the molecule. |
| Structure | Conjugation of the allylic system with an aryl group, as in this compound, can bias the equilibrium of the Winstein rearrangement towards the more stable conjugated isomer.[2] | Stabilization of one isomer reduces the propensity for rearrangement. |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the vinyl protons of the double bond (approx. 6.2-6.7 ppm), and the methylene protons adjacent to the azide group (approx. 4.0-4.4 ppm). The coupling constants of the vinyl protons will indicate the trans stereochemistry. |
| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the two olefinic carbons, and the methylene carbon attached to the azide group (typically in the range of 50-60 ppm). |
| FTIR | A strong, characteristic asymmetric stretching vibration for the azide group in the region of 2100 cm⁻¹. Other expected peaks include C-H stretches for the aromatic and vinyl groups, and C=C stretching.[4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the thermal decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
selection of appropriate copper ligands for CuAAC with cinnamyl azide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate copper ligands for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with cinnamyl azide. This compound presents unique challenges due to a combination of steric hindrance from the phenyl group and electronic effects from the conjugated double bond. This guide offers troubleshooting advice, frequently asked questions, and optimized protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound slow or low-yielding?
A1: The reaction of this compound can be sluggish due to its steric bulk and the electronic nature of the conjugated system. The double bond can influence the electron density at the azide terminus, affecting its reactivity. Additionally, steric hindrance can impede the approach of the azide to the copper-acetylide intermediate. The choice of copper ligand is critical to overcome these hurdles.
Q2: Which copper(I) source is best for reactions with this compound?
A2: While pre-formed Cu(I) salts like CuBr or CuI can be used, an in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is often more convenient and reliable. This method continuously generates the active Cu(I) catalyst, which is prone to oxidation.
Q3: What is the role of an accelerating ligand in the CuAAC reaction?
A3: Accelerating ligands play a crucial role in CuAAC by:
-
Stabilizing the Cu(I) oxidation state: This prevents disproportionation to Cu(0) and Cu(II), maintaining the concentration of the active catalyst.[1][2]
-
Increasing catalyst solubility: This is particularly important for reactions in aqueous or mixed solvent systems.
-
Enhancing the reaction rate: Ligands can modulate the electronic properties of the copper center, facilitating the key steps of the catalytic cycle.
-
Protecting biomolecules: In bioconjugation, ligands can shield sensitive functional groups from oxidative damage.[2][3]
Q4: Are there any known side reactions with this compound in CuAAC?
A4: While the CuAAC reaction is generally very clean, potential side reactions with allylic azides like this compound, though not extensively reported, could include copper-catalyzed isomerization or other rearrangements. A common side reaction in many CuAAC setups is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can be minimized by maintaining anaerobic conditions and using an appropriate excess of the reducing agent.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Inactive catalyst (Cu(I) oxidized). 2. Inappropriate ligand for the sterically demanding this compound. 3. Poor solubility of reactants or catalyst. | 1. Ensure fresh solutions of sodium ascorbate. Purge reaction mixture with an inert gas (N₂ or Ar). 2. Screen a panel of ligands. Start with a water-soluble, highly active ligand like BTTAA or THPTA. For organic solvents, TBTA can be effective. 3. Use a co-solvent like DMSO or DMF to improve solubility. Ensure the ligand is soluble in the chosen solvent system.[6] |
| Slow reaction rate | 1. Insufficient catalyst concentration. 2. Steric hindrance from this compound and/or the alkyne partner. 3. Low reaction temperature. | 1. Increase the catalyst loading (both copper salt and ligand) in increments (e.g., from 1 mol% to 5 mol%). 2. Use a more accelerating ligand. Consider ligands known to perform well with hindered substrates. 3. Gently heat the reaction to 30-40 °C. Monitor for potential degradation of starting materials. |
| Presence of significant side products (e.g., alkyne dimer) | 1. Oxygen contamination leading to oxidative homocoupling. 2. Insufficient reducing agent. | 1. Thoroughly degas all solutions and maintain an inert atmosphere over the reaction. 2. Increase the equivalents of sodium ascorbate (e.g., from 5 to 10 equivalents relative to the limiting reagent). |
| Reaction works inconsistently | 1. Purity of reagents (especially the azide). 2. Variability in oxygen exclusion. 3. pH of the reaction medium (for aqueous systems). | 1. Verify the purity of this compound and the alkyne. 2. Standardize the degassing procedure for all experiments. 3. For aqueous reactions, use a buffer (e.g., phosphate or HEPES) to maintain a pH between 7 and 8. |
Ligand Selection for CuAAC with this compound
The choice of ligand is paramount for a successful CuAAC reaction with a challenging substrate like this compound. Below is a summary of commonly used ligands and their suitability.
| Ligand | Structure | Key Features | Recommended Use with this compound |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Tris-triazole based | - Highly effective in organic solvents. - Poor water solubility.[7] | Recommended for reactions in organic solvents like DMF, DMSO, or THF. May require elevated temperatures. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble tris-triazole | - Excellent water solubility. - Accelerates the reaction and protects biomolecules from oxidative damage.[2][8][9] | A good starting point for reactions in aqueous or mixed aqueous/organic solvents. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble tris-triazole | - Highly water-soluble and very effective at low copper concentrations.[1] - Considered a superior alternative to THPTA in many biological applications.[10] | Highly recommended as the initial ligand for screening due to its high reactivity and solubility.[1][10] |
| Picolyl Azides (as chelating reactants) | Azide with a chelating moiety | - The azide itself chelates copper, accelerating the reaction. - Can be used with a standard accelerating ligand for synergistic effects.[10] | While this compound is not a picolyl azide, this concept highlights the potential of intramolecular chelation to accelerate the reaction. |
Experimental Protocols
General Protocol for Screening Ligands for CuAAC with this compound
This protocol is designed for small-scale reactions to identify the optimal ligand and conditions.
Materials:
-
This compound
-
Alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Selected ligands (e.g., THPTA, BTTAA, TBTA)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or DMF)
-
Reaction vials
Procedure:
-
Prepare Stock Solutions:
-
This compound (e.g., 100 mM in DMF)
-
Alkyne (e.g., 100 mM in DMF)
-
CuSO₄ (e.g., 20 mM in water)
-
Ligands (e.g., 50 mM in water for THPTA/BTTAA, or in DMSO for TBTA)
-
Sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
-
Reaction Setup (for a 200 µL final volume):
-
In a reaction vial, add the solvent (e.g., 140 µL of 1:1 water/t-butanol).
-
Add this compound stock solution (20 µL, 10 mM final concentration).
-
Add alkyne stock solution (20 µL, 10 mM final concentration).
-
Add the ligand stock solution (e.g., 4 µL of 50 mM THPTA or BTTAA, for a 1:5 Cu:ligand ratio).
-
Add the CuSO₄ stock solution (2 µL of 20 mM, 0.2 mM final concentration).
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (14 µL of 100 mM, 7 mM final concentration).
-
Vortex the reaction mixture.
-
If using an organic solvent system, purge the vial with an inert gas (N₂ or Ar) and seal.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Optimized Protocol using BTTAA in an Aqueous System
This protocol is a good starting point for bioconjugation or reactions with water-soluble alkynes.
Procedure:
-
To a solution of the alkyne (1 equivalent) in a 1:1 mixture of water and t-butanol, add this compound (1.1 equivalents).
-
In a separate tube, premix CuSO₄ (0.05 equivalents) and BTTAA (0.25 equivalents) in water.[1]
-
Add the copper/ligand solution to the azide/alkyne mixture.
-
Add a freshly prepared solution of sodium ascorbate (5 equivalents in water) to initiate the reaction.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
Visualizing Reaction Logic and Workflows
References
- 1. BTTAA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe and Efficient Workup of Cinnamyl Azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safe and efficient workup procedures for reactions involving cinnamyl azide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction is complete, but I suspect there is unreacted this compound. How do I safely quench it before workup?
A1: Unreacted azides pose a significant safety risk and must be quenched. A common and effective method is the use of nitrous acid, generated in situ from sodium nitrite and a weak acid.
Experimental Protocol: Quenching of Excess this compound
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C using an ice bath. This helps to control any potential exotherm.
-
Prepare the quenching solution: In a separate flask, prepare a freshly made aqueous solution of sodium nitrite (NaNO₂). A 20% w/v solution is typically effective.[1]
-
Slow addition of quencher: Slowly add the sodium nitrite solution to the cooled, stirred reaction mixture.
-
Acidification: After the addition of sodium nitrite, slowly add a dilute acid, such as 2M sulfuric acid (H₂SO₄), dropwise.[2] The order of addition is critical; never add acid before the nitrite solution , as this can generate highly toxic and explosive hydrazoic acid (HN₃).[1][3]
-
Monitor gas evolution: The quenching reaction produces nitrogen gas (N₂) and nitric oxide (NO).[1][4] Continue adding the acid until gas evolution ceases.
-
Test for completion: To confirm that all the azide has been quenched, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the quenching is complete.[1][2][5]
-
Proceed to workup: Once the quench is complete and confirmed, you can safely proceed with the standard aqueous workup and extraction of your product.
Q2: I observed an unexpected color change or the formation of a precipitate during my workup. What could be the cause?
A2: Unexpected observations during workup can indicate several issues:
-
Formation of heavy metal azides: If your reaction or workup involves heavy metals (e.g., copper, lead, mercury), you may have formed highly unstable and shock-sensitive metal azides.[3] Avoid using metal spatulas or equipment that could introduce incompatible metals.[6]
-
Reaction with halogenated solvents: The use of halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) in the presence of azides can lead to the formation of explosive di- and triazidomethanes.[2][5][6] Ensure your extraction solvent is non-halogenated if residual azide may be present.
-
Side reactions: The product itself might be unstable under the workup conditions (e.g., acidic or basic washes). Consider the stability of your target molecule when choosing workup reagents.
Q3: My product seems to be water-soluble, and I am having trouble with extraction. What should I do?
A3: If your product has high water solubility, standard liquid-liquid extraction with common organic solvents may be inefficient.[7] Consider the following:
-
Salting out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Continuous liquid-liquid extraction: For highly water-soluble compounds, a continuous extraction apparatus can be more effective than separatory funnel extractions.
-
Alternative purification methods: If extraction is not feasible, consider other purification techniques such as column chromatography directly on the concentrated crude reaction mixture (after ensuring all azide is quenched) or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of this compound before I begin my experiment?
A1: The stability of organic azides can be estimated using two general guidelines: the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[6]
| Guideline | Description | Application to this compound (C₉H₉N₃) | Stability Assessment |
| Carbon to Nitrogen Ratio (C/N) | The number of carbon atoms should ideally be greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care, stored cold, and used promptly.[6][8] | C/N = 9/3 = 3 | This compound falls within the manageable range but should be treated as a potentially energetic material. |
| Rule of Six | There should be at least six carbon atoms for every energetic functional group (like an azide).[6] | 9 carbons / 1 azide group = 9 | This compound satisfies the Rule of Six, suggesting it has a degree of dilution that renders it relatively safe to handle with appropriate precautions. |
Q2: What are the general safety precautions I should take when working with this compound?
A2: Always handle this compound and other organic azides with care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]
-
Avoid Heat, Shock, and Friction: Organic azides can be sensitive to heat, shock, and friction, which can lead to violent decomposition.[6][8]
-
Incompatible Materials: Keep this compound away from strong acids (can form hydrazoic acid), heavy metals (can form explosive salts), and halogenated solvents.[3][5][6]
-
Storage: If you need to store this compound, do so in a cool, dark place, preferably at or below room temperature.[8] Solutions should not exceed a concentration of 1M.[6]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled waste container.[6][8] Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[3]
Q3: What are the recommended purification techniques for products derived from this compound reactions?
A3: Once you have safely quenched any excess this compound, you can employ standard organic chemistry purification techniques. The choice of method will depend on the physical properties of your product.
| Purification Technique | Description | Best For |
| Liquid-Liquid Extraction | Separating your product from the reaction mixture into an immiscible organic solvent.[9] | Products that are soluble in organic solvents and have low water solubility. |
| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).[10][11] | Purifying products from byproducts and unreacted starting materials with different polarities. |
| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize as the solution cools.[11] | Solid products with moderate to high purity. |
Experimental Protocol: General Purification by Column Chromatography
-
Sample Preparation: After the quenched reaction and aqueous workup, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for quenching excess azide.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
challenges and solutions for the scale-up synthesis of cinnamyl azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions for the scale-up synthesis of cinnamyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the inherent instability and potential for explosive decomposition of organic azides. This compound, like other organic azides, is sensitive to heat, shock, friction, and static discharge. A crucial safety consideration is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially in the presence of acids.[1] Heavy metal azides, which are dangerously explosive, can form if the azide solution comes into contact with certain metals.
Q2: How can I assess the stability of this compound before synthesis?
A2: A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. This compound (C₉H₉N₃) has a C/N ratio of 3 (9 carbons / 3 nitrogens), which is generally considered to be on the borderline of thermal stability for safe isolation and storage in larger quantities. It is highly recommended to perform thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), on a small sample to determine its decomposition temperature and energy release before proceeding with a large-scale reaction.
Q3: What are the most viable synthetic routes for the scale-up of this compound?
A3: The most promising routes for scaling up this compound synthesis are:
-
Nucleophilic Substitution (SN2): This is a common and cost-effective method involving the reaction of a cinnamyl halide (e.g., cinnamyl chloride or bromide) with an azide salt (e.g., sodium azide). The use of phase-transfer catalysis can significantly improve reaction rates and yields in a biphasic system, making it more amenable to scale-up.
-
Flow Chemistry: This modern approach offers significant safety advantages for handling hazardous materials like azides. The small reaction volumes at any given time minimize the risk of a thermal runaway. Continuous processing also allows for better control over reaction parameters, leading to higher consistency and yield.
-
Mitsunobu Reaction: This method allows for the synthesis of this compound from the more readily available cinnamyl alcohol. However, its scalability is often hampered by poor atom economy and the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be challenging to remove on a large scale.[2][3][4]
Q4: What are the typical byproducts in this compound synthesis and how can they be removed?
A4: The byproducts depend on the synthetic route:
-
Nucleophilic Substitution: Unreacted cinnamyl halide and the corresponding salt (e.g., sodium chloride) are the main impurities.[5] Careful control of stoichiometry and reaction time can minimize unreacted starting material. The inorganic salt is typically removed by aqueous work-up.
-
Mitsunobu Reaction: The major byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[2][3][6] TPPO can sometimes be removed by precipitation from a non-polar solvent or by chromatography, though the latter is less practical on a large scale.
-
Flow Chemistry: Byproduct profiles are generally cleaner due to better reaction control. Unreacted starting materials can be minimized through optimization of residence time and stoichiometry.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dark place, preferably in a solution of an appropriate solvent at a concentration no higher than 1M. It should be stored away from heat sources, light, and incompatible materials such as acids and heavy metals. The storage container should be vented to prevent pressure buildup in case of slow decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | SN2 Route: Inactive cinnamyl halide; low reactivity of the azide salt; inefficient phase transfer. | - Verify the quality of the cinnamyl halide. - Use a more soluble azide source or a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide). - Ensure adequate agitation for efficient mixing of phases. |
| Mitsunobu Route: Impure reagents (alcohol, phosphine, azodicarboxylate); incorrect order of addition; insufficient reaction time. | - Use freshly purified reagents. - The recommended order of addition is typically the alcohol, triphenylphosphine, and the azide source, followed by the slow addition of the azodicarboxylate at low temperature.[6] - Monitor the reaction by TLC to determine the optimal reaction time. | |
| Flow Chemistry: Incorrect stoichiometry; insufficient residence time; channel clogging. | - Re-optimize the flow rates of the reagent streams. - Increase the length of the reactor coil or decrease the flow rate to increase residence time. - Filter all reagent solutions before introducing them into the flow reactor. | |
| Presence of Significant Impurities | SN2 Route: Formation of elimination byproducts (e.g., cinnamyl alcohol); unreacted starting materials. | - Use a milder base or aprotic polar solvents to favor substitution over elimination. - Optimize stoichiometry and reaction time to drive the reaction to completion. |
| Mitsunobu Route: Difficulty in removing triphenylphosphine oxide (TPPO) and reduced azodicarboxylate. | - Attempt to precipitate TPPO by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes. - Consider using a polymer-supported triphenylphosphine to simplify removal. - Explore alternative purification methods such as extraction with a solvent in which the byproducts are less soluble. | |
| Reaction Exotherm or Runaway | General: Poor heat dissipation at a larger scale; incorrect addition rate of reagents. | - Crucially, for any scale-up, perform a safety assessment including DSC/TGA on a small sample. - Ensure the reactor is equipped with efficient cooling and a temperature probe. - Add reagents, especially in exothermic reactions, portion-wise or via a syringe pump to control the internal temperature. - For flow chemistry, the inherent safety of small reaction volumes mitigates this risk. |
| Product Decomposition during Work-up or Purification | General: Exposure to high temperatures or acids. | - Avoid heating the product during solvent removal; use a rotary evaporator at low temperature and reduced pressure. - Ensure all work-up solutions are neutral or slightly basic. - Avoid purification by distillation. Column chromatography on silica gel can be used, but prolonged contact should be avoided. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Nucleophilic Substitution (SN2) with PTC | Mitsunobu Reaction | Flow Chemistry |
| Starting Material | Cinnamyl Halide | Cinnamyl Alcohol | Cinnamyl Halide/Alcohol |
| Key Reagents | Sodium Azide, Phase-Transfer Catalyst | Triphenylphosphine, Azodicarboxylate, DPPA | Sodium Azide or other azide source |
| Typical Yield | Good to Excellent (>85%) | Good (70-90%) | Excellent (>90%) |
| Scalability | Good | Moderate (byproduct removal is a challenge) | Excellent |
| Safety | Moderate (potential for runaway reaction) | Moderate (reagents can be hazardous) | High (inherently safer) |
| Byproducts | Inorganic Salts | Triphenylphosphine oxide, Reduced Azodicarboxylate | Minimal |
| Purification | Aqueous work-up, Chromatography | Challenging on a large scale | Often minimal purification needed |
| Cost-Effectiveness | High | Moderate to Low | Can be high initially, but cost-effective at scale |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Nucleophilic Substitution with Phase-Transfer Catalysis (Batch Process)
Materials:
-
Cinnamyl chloride (1 equivalent)
-
Sodium azide (1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents)
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the reactor with sodium azide and water. Stir to dissolve.
-
Add a solution of cinnamyl chloride and TBAB in toluene to the reactor.
-
Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, eluting with a mixture of hexanes and ethyl acetate.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction (Lab Scale)
Materials:
-
Cinnamyl alcohol (1 equivalent)
-
Triphenylphosphine (1.5 equivalents)
-
Diphenylphosphoryl azide (DPPA, 1.2 equivalents)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, dissolve cinnamyl alcohol and triphenylphosphine in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DPPA to the solution.
-
Slowly add DIAD dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound via Flow Chemistry
Materials:
-
Solution of cinnamyl chloride in a suitable solvent (e.g., acetonitrile)
-
Solution of sodium azide in a suitable solvent (e.g., DMSO or a water/organic biphasic system with a phase-transfer catalyst)
Procedure:
-
System Setup: Set up a continuous flow reactor system consisting of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Pumping Reagents: Pump the solution of cinnamyl chloride and the solution of sodium azide at controlled flow rates into the T-mixer.
-
Reaction: The mixed stream flows through the heated reactor coil. The residence time and temperature are controlled to optimize the reaction. Typical conditions might be 5-15 minutes at 80-120 °C.
-
Collection: The product stream is cooled and collected after the back-pressure regulator.
-
Work-up: For a biphasic system, a liquid-liquid separator can be integrated into the flow setup. For a single-phase system, the solvent can be removed under reduced pressure. Further purification may not be necessary depending on the desired purity.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Reactivity Analysis: Cinnamyl Azide Versus Benzyl Azide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of azide compounds is paramount for their effective application in bioconjugation, medicinal chemistry, and materials science. This guide provides an objective comparison of the reactivity of cinnamyl azide and benzyl azide, supported by experimental data and detailed protocols.
The azide moiety is a versatile functional group, participating in a wide array of chemical transformations. Among the various organic azides, this compound and benzyl azide are frequently employed building blocks. Their structural similarities, featuring an azide group attached to a benzylic carbon, might suggest comparable reactivity. However, the presence of a conjugated π-system in this compound introduces distinct electronic and steric factors that differentiate its chemical behavior from that of benzyl azide. This guide delves into a comparative analysis of their reactivity in key transformations, including cycloaddition reactions, Staudinger ligations, and reductions.
Data Presentation: A Quantitative Overview
The following tables summarize the available quantitative data for the reactivity of this compound and benzyl azide in various chemical reactions. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the current literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Table 1: Reactivity in [3+2] Cycloaddition Reactions
| Azide | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Methyl Acrylate | DIPEA (solvent) | Tetrahydro-pyrrole-pyrazole derivative | 94 | [1] |
| Benzyl Azide | Phenylacetylene | CuI, Et3N, Cyrene™, 30°C, 12h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 | [2] |
| Benzyl Azide | Phenylacetylene | Cp*RuCl(PPh3)2, Benzene, 80°C | 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole | Good yields | [3] |
| Benzyl Azide | Ethyl Propiolate | Microcalorimetry | 1-Benzyl-4-(ethoxycarbonyl)-1H-1,2,3-triazole | - | [4] |
Table 2: Reactivity in Staudinger Ligation/Reduction
| Azide | Phosphine | Conditions | Product | Yield (%) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | Phosphine 7 | CD3CN, 5% H2O, 20-21°C | Amide | - | (2.5 ± 0.2) x 10⁻³ | [5] |
| Benzyl Azide | (Diphenylphosphino)methanethiol | - | Amide | 95 | 7.7 x 10⁻³ | [6] |
| This compound | Trimethylphosphine | Low temperature | Cinnamylamine | Moderate | Not Available | [7] |
Table 3: Reactivity in Reduction to Amines
| Azide | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| Benzyl Azide | NaBH4 / CoCl2·6H2O | Water, 25°C | Benzylamine | High | [4] |
| Benzyl Azide | Sn(SPh)3- | THF, rt, few minutes | Benzylamine | Quantitative | [8] |
| This compound | NaBH4 / Cation Exchange Resin | THF, rt | Cinnamylamine | 90-91 | [9] |
| Benzyl Azide | AlCl3 / NaBH4 | - | Benzylamine | Excellent | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound and benzyl azide are provided below.
Synthesis of Benzyl Azide
Benzyl azide can be synthesized via a nucleophilic substitution reaction of benzyl bromide with sodium azide.[11]
Procedure:
-
Dissolve benzyl bromide (2.0 mL, 16.84 mmol) in dimethyl sulfoxide (DMSO, 40 mL).
-
Add sodium azide (1.64 g, 25.26 mmol) to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add water (75 mL) to the reaction mixture.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 150 mL) and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain benzyl azide as a clear oil.
Synthesis of this compound
This compound is typically prepared from cinnamyl bromide and sodium azide.[12]
Procedure:
-
Prepare a 0.5 M stock solution of sodium azide in DMSO by stirring for 24 hours at 25°C.
-
To a round-bottom flask, add the 0.5 M solution of NaN3 in DMSO (22 mL, 11 mmol).
-
Add cinnamyl bromide (10 mmol) to the solution.
-
Stir the mixture until the starting material is consumed (monitored by GC).
-
Quench the reaction with water (50 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic extracts with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over MgSO4, filter, and remove the solvent under vacuum to yield this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide
This protocol describes the "click" reaction between benzyl azide and an alkyne.[2]
Procedure:
-
In a screw-cap vial, dissolve benzyl azide (1.15 mmol), the corresponding alkyne (1 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) in Cyrene™ (2.5 mL).
-
Stir the reaction mixture overnight at 30°C.
-
Add cold distilled water (20 mL) and stir vigorously.
-
Filter the solid product, wash with distilled water (3 x 5 mL), and dry to a constant weight.
Staudinger Ligation of Benzyl Azide
The following is a general procedure for the Staudinger ligation.[5]
Procedure:
-
Prepare a solution of the phosphine reagent (e.g., phosphine 7, 0.041 M) in deuterated acetonitrile (CD3CN) with 5% (v/v) H2O.
-
Add benzyl azide to the solution.
-
Monitor the reaction progress by ³¹P NMR spectroscopy to observe the formation of the aza-ylide intermediate and the final amide product.
Reduction of Azides to Amines using NaBH₄/CoCl₂
This method provides a general procedure for the reduction of organic azides.[4]
Procedure:
-
To a mixture of the azide (2.0 mmol) and CoCl₂·6H₂O (0.048 g, 0.2 mmol) at 25°C, add a solution of NaBH₄ (0.152 g, 4.0 mmol) in H₂O (4 mL) dropwise with stirring.
-
Stir the mixture at 25°C for more than 10 minutes.
-
Extract the reaction mixture with Et₂O (5 x 10 mL).
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to obtain the pure amine.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and workflows discussed in this guide.
Caption: Key reaction pathways for cinnamyl and benzyl azides.
Caption: General workflow for the synthesis of organic azides.
Comparative Reactivity Analysis
Staudinger Ligation and Reduction: The Staudinger reaction, involving the reaction of an azide with a phosphine, can lead to either an amine (Staudinger reduction) or an amide (Staudinger ligation). For benzyl azide, kinetic data for the Staudinger ligation is available, providing insight into the reaction mechanism and rate-determining steps.[5][6] The reaction of this compound in a modified Staudinger reduction using trimethylphosphine has been reported to give moderate yields of cinnamylamine.[7] The electron-donating or -withdrawing nature of the substituents on the phosphine and the azide can significantly impact the rate of the Staudinger ligation. The conjugated system in this compound may influence the stability of the intermediate phosphazide and aza-ylide, thereby affecting the overall reaction rate and efficiency compared to benzyl azide.
Reduction to Amines: A variety of methods are available for the reduction of both cinnamyl and benzyl azides to their corresponding primary amines. Reagents such as NaBH₄ in the presence of a catalyst like CoCl₂ or in conjunction with a cation exchange resin have been shown to be effective for both substrates, often providing high to excellent yields.[4][9] The general stability of the azide group allows for its use as a masked amine, which can be deprotected under relatively mild reducing conditions. The presence of the alkene in this compound could be a consideration when choosing a reducing agent to avoid unwanted reduction of the double bond, although many common methods for azide reduction are chemoselective.
Conclusion
Both this compound and benzyl azide are valuable reagents in organic synthesis, each with a rich and versatile reactivity profile. While they participate in similar classes of reactions, the conjugated π-system in this compound introduces subtle electronic and steric differences that can influence reaction outcomes and rates. Benzyl azide is well-characterized in many fundamental reactions, with a wealth of kinetic and mechanistic data available. The reactivity of this compound, while demonstrably useful, is less explored from a quantitative and comparative perspective.
For researchers and drug development professionals, the choice between this compound and benzyl azide will depend on the specific synthetic target and the desired reactivity. Benzyl azide offers a more predictable and well-understood platform for many applications. This compound, with its extended conjugation, provides opportunities for further functionalization via its alkene moiety and may exhibit unique reactivity that could be harnessed for specific applications. This guide highlights the need for direct comparative studies to fully elucidate the relative reactivities of these two important building blocks, which would enable a more rational design of synthetic strategies and bioconjugation approaches.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 13. chemrj.org [chemrj.org]
alternative organic azides for click chemistry and their pros and cons
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of the azide reaction partner is critical. Beyond the standard alkyl and aryl azides, a growing toolbox of alternative organic azides offers unique functionalities to enhance reaction efficiency, enable novel applications, and provide greater control over bioconjugation. This guide provides an objective comparison of key alternative organic azides, supported by experimental data, to inform your selection process.
Executive Summary
This guide evaluates three main classes of alternative organic azides against the standard alkyl/aryl azides:
-
Fluorinated Azides: These azides feature fluorine atoms that modulate their electronic properties, leading to altered reactivity and providing a unique NMR handle for analysis.
-
Copper-Chelating Azides: Exemplified by picolyl azides, these molecules contain a moiety that chelates the copper catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), accelerating the reaction and enabling the use of lower, more biocompatible copper concentrations.
-
Cleavable Azides: These azides are incorporated into linkers that can be cleaved by a specific stimulus, such as light (photo-cleavable) or changes in pH (acid- or base-labile), allowing for the reversible labeling and release of biomolecules.
Performance Comparison of Alternative Organic Azides
The performance of different organic azides in click chemistry is highly dependent on the reaction type—either the copper-catalyzed (CuAAC) or the strain-promoted (SPAAC) azide-alkyne cycloaddition. The following tables summarize key quantitative data for a comparative assessment.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Type | Alkyne Partner & Conditions | Reaction Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Standard Alkyl/Aryl Azide | 7-ethynyl coumarin, 10 µM CuSO₄, no ligand | No detectable product[1][2] | 30 min | Readily available, well-established. | Slower reaction rates, requires higher copper concentrations which can be cytotoxic.[1][2] |
| Picolyl Azide | 7-ethynyl coumarin, 10 µM CuSO₄, no ligand | 38% - 81%[1][2] | 30 min | Significantly faster reaction rates, allows for lower copper concentrations, improved biocompatibility.[1][2] | Synthesis can be more complex than standard azides. |
| Fluorinated Azide | Various alkynes, CuSO₄/Na-Ascorbate or CuMeSaI | High selectivity for 1,4-regioisomer | Not specified | Can be more reactive than non-fluorinated counterparts, provides a 19F NMR probe for analysis.[3] | Perceived as potentially unsafe, limited commercial availability of some variants.[3] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Type | Cyclooctyne Partner & Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Standard Alkyl Azide (e.g., Benzyl Azide) | BCN in THF/water (9:1) | ~0.02 - 0.03 | Biocompatible (copper-free). | Generally slower reaction rates compared to CuAAC. |
| Fluorinated Azide (e.g., PhOCF₂CF₂N₃) | BCN in THF/water (9:1) | ~0.4 - 0.5 | Up to 16-fold faster reaction with electron-rich cyclooctynes (like BCN) compared to standard alkyl azides, offers orthogonal labeling possibilities.[4][5][6] | Slower reactivity with electron-deficient cyclooctynes (like DIBAC).[4][5][6] |
| Picolyl Azide | Not typically used in SPAAC | Not applicable | Primarily designed for CuAAC enhancement. | Not applicable |
In-Depth Analysis of Alternative Azides
Fluorinated Azides
Pros:
-
Enhanced Reactivity in SPAAC: The electron-withdrawing nature of fluorine atoms can significantly accelerate the SPAAC reaction with electron-rich cyclooctynes like BCN. Kinetic studies have shown a 16-fold increase in the reaction rate of a fluoroalkyl azide compared to a non-fluorinated analog with BCN.[4][5][6]
-
Orthogonal Labeling: The differential reactivity of fluorinated azides with electron-rich versus electron-deficient cyclooctynes allows for orthogonal, dual-labeling strategies in the same system.[4][5][6]
-
19F NMR Probe: The presence of fluorine provides a sensitive and background-free NMR handle for tracking the azide-labeled molecule and monitoring reaction progress.
-
Improved Stability: Some fluorinated azides, such as CF₃N₃, exhibit high thermal stability compared to their non-fluorinated counterparts.[4]
Cons:
-
Safety Concerns and Handling: Small-molecule fluoroalkyl azides have a perception of being unsafe, although safety-tested solutions are becoming available.[3]
-
Limited Commercial Availability: The range of commercially available fluorinated azides is still more limited compared to standard azides.[3]
Copper-Chelating (Picolyl) Azides
Pros:
-
Dramatically Accelerated CuAAC: Picolyl azides contain a pyridine ring that chelates the copper(I) catalyst, increasing its effective concentration at the reaction site. This leads to a significant rate enhancement, with reports of up to a 40-fold increase in signal intensity in labeling experiments compared to conventional azides.
-
Improved Biocompatibility: The accelerated kinetics allow for a tenfold or greater reduction in the required copper catalyst concentration, which significantly mitigates copper-induced cytotoxicity in live-cell applications.[1][2]
-
Ligand-Free or Enhanced Ligand Synergy: While picolyl azides can accelerate CuAAC in the absence of additional ligands, their effect is synergistic with copper-stabilizing ligands like THPTA and BTTAA, leading to even faster and more biocompatible reactions.[1][2]
Cons:
-
Synthesis Complexity: The synthesis of picolyl azides is more involved than that of simple alkyl or aryl azides.
-
Limited Utility in SPAAC: The copper-chelating functionality offers no advantage in the copper-free SPAAC reaction.
Cleavable Azides
Cleavable azides are invaluable tools for applications requiring the release of a labeled biomolecule after detection or enrichment, such as in proteomics.
1. Photo-cleavable Azides:
-
Pros: Offer precise spatiotemporal control over cleavage using light. The cleavage is typically rapid and occurs under mild conditions.
-
Cons: Requires a light source for cleavage, which may not be suitable for all experimental setups. Potential for photodamage to sensitive biological samples.
-
Example Application: Used in photo-cleavable biotin probes for the affinity purification and subsequent release of labeled proteins.[7]
2. Acid-Labile Azides:
-
Pros: Cleavage is triggered by a change to acidic pH, which can be exploited in cellular compartments like endosomes and lysosomes for targeted drug release. The cleavage conditions are generally mild.
-
Cons: The stability of the linker at physiological pH needs to be carefully optimized to prevent premature cleavage.
-
Example Application: Incorporated into cross-linkers for studying protein-protein interactions, where the cross-linked peptides can be released for mass spectrometry analysis by acid treatment.[7]
3. Base-Labile Azides:
-
Pros: Provide an alternative cleavage strategy for applications where acidic conditions are not desirable.
-
Cons: The specific base-labile linkers and their applications are less commonly reported in the context of click chemistry compared to photo- and acid-cleavable versions.
Experimental Workflows and Signaling Pathways
The choice of an alternative azide is often dictated by the specific experimental workflow. Below are representative diagrams of common applications.
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling using Picolyl Azide and Chelation-Assisted CuAAC
This protocol is adapted from methods for labeling cell-surface proteins.[2][7]
Materials:
-
LAP-tagged protein of interest expressed on the cell surface
-
Picolyl azide probe
-
W37VLplA enzyme
-
ATP
-
Alkyne-fluorophore conjugate
-
CuSO₄
-
BTTAA ligand
-
Sodium ascorbate
-
Labeling buffer (e.g., DPBS)
Procedure:
-
Enzymatic Ligation of Picolyl Azide:
-
Incubate cells expressing the LAP-tagged protein with 10 µM W37VLplA, the picolyl azide probe, and 1 mM ATP in labeling buffer for 20-30 minutes at room temperature.
-
Wash the cells twice with labeling buffer to remove excess reagents.
-
-
Chelation-Assisted CuAAC:
-
Prepare a fresh reaction cocktail containing the alkyne-fluorophore, 40 µM CuSO₄, and 200 µM BTTAA in labeling buffer.
-
Add sodium ascorbate to a final concentration of 2.5 mM immediately before use.
-
Add the reaction cocktail to the cells and incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with labeling buffer.
-
-
Analysis:
-
Image the cells using fluorescence microscopy or analyze by flow cytometry.
-
Protocol 2: Metabolic Labeling of Glycoproteins and Detection via SPAAC
This protocol is a general workflow for metabolic labeling and subsequent detection.
Materials:
-
Cell line of interest
-
Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with an optimized concentration of the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours.
-
-
SPAAC Reaction:
-
Harvest and wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-fluorophore conjugate in a suitable buffer for 1-2 hours at room temperature or 37 °C.
-
Wash the cells three times with PBS to remove unreacted probe.
-
-
Analysis:
-
Analyze the labeled cells by fluorescence microscopy, flow cytometry, or western blot.
-
Protocol 3: Synthesis of a Photo-cleavable Azido-Biotin Probe
This protocol is a conceptual summary based on published synthetic schemes.[7][8]
General Steps:
-
Synthesis of the Photocleavable Core: Start with a commercially available photo-labile moiety, for example, a derivative of 2-nitrobenzyl alcohol.
-
Introduction of the Azide Handle: Chemically modify one end of the photocleavable core to introduce an azide group. This can be achieved through nucleophilic substitution of a halide or tosylate with sodium azide.
-
Attachment of Biotin: Modify the other end of the photocleavable core to allow for the conjugation of biotin, typically via an amide bond formation with an activated biotin derivative (e.g., NHS-biotin).
-
Purification: Purify the final photo-cleavable azido-biotin probe using column chromatography.
Cleavage Procedure:
-
Irradiate the sample containing the biotinylated and captured biomolecule with UV light at a wavelength appropriate for the specific photocleavable linker (e.g., 365 nm) for a specified duration to release the biomolecule from the biotin tag.[7]
Conclusion
The selection of an organic azide for click chemistry applications should be guided by the specific requirements of the experiment. For applications demanding high reaction rates and biocompatibility in CuAAC, picolyl azides are a superior choice. When copper-free conditions are essential and enhanced reactivity in SPAAC is desired, fluorinated azides offer significant advantages, including the potential for orthogonal labeling. For experiments that require the reversible capture and release of biomolecules, cleavable azides provide an indispensable tool. By understanding the pros and cons of each class of alternative azide and leveraging the provided experimental data and protocols, researchers can optimize their click chemistry strategies for a wide range of applications in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. click.vectorlabs.com [click.vectorlabs.com]
- 6. synthical.com [synthical.com]
- 7. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Techniques for the Characterization and Validation of Cinnamyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and validation of cinnamyl azide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, ensuring the identity, purity, and stability of this versatile chemical intermediate.
Introduction to this compound
This compound is an organic compound featuring a cinnamyl group attached to an azide functional group. This structure makes it a valuable reagent in organic synthesis, particularly in click chemistry and the formation of nitrogen-containing heterocycles. Accurate and reliable analytical methods are crucial for its characterization and to ensure its quality and stability, especially given the potential thermal sensitivity of azide compounds.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key analytical techniques applicable to the characterization of this compound, highlighting their principles, applications, and typical performance parameters.
| Technique | Principle | Application | Key Parameters & Typical Values | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural elucidation, identification, and purity assessment. | ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 5H, Ar-H), ~6.3-6.7 (m, 2H, CH=CH), ~3.9 (d, 2H, CH₂-N₃). ¹³C NMR (CDCl₃, 100 MHz): δ ~125-136 (Ar-C & C=C), ~52 (CH₂-N₃). | Provides detailed structural information. Non-destructive. Quantitative. | Lower sensitivity compared to other techniques. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups. | Azide (N₃) stretch: Strong, sharp absorption band around 2100 cm⁻¹. C=C stretch (alkene): ~1640 cm⁻¹. C-H stretch (aromatic): ~3030 cm⁻¹. | Fast and simple for functional group identification. | Limited structural information. Not ideal for quantification. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption of UV or visible light by molecules, causing electronic transitions. | Quantification and purity assessment based on chromophores. | λmax: Typically around 250-290 nm due to the conjugated cinnamyl system. | High sensitivity. Excellent for quantitative analysis of pure samples. | Limited selectivity; many compounds absorb in the same region. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity determination, quantification of impurities, and stability studies. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at 254 nm. Retention Time: Compound-specific. | High resolution and sensitivity. Applicable to a wide range of compounds. | Requires method development and validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by their detection and identification based on mass-to-charge ratio. | Identification of volatile impurities and degradation products. | Injector Temperature: Must be optimized to avoid thermal decomposition of the azide. Column: Non-polar (e.g., DB-5). MS: Electron Ionization (EI) to generate a characteristic fragmentation pattern. | High sensitivity and specificity for volatile compounds. | Potential for thermal degradation of this compound.[1][2] Not suitable for non-volatile impurities. |
| Thermal Analysis (DSC/TGA) | Measurement of changes in physical properties of a substance as a function of temperature. | Assessment of thermal stability and decomposition profile. | TGA: Onset of decomposition temperature. DSC: Exothermic decomposition peak. | Provides critical information on thermal hazards. | Destructive technique. |
Experimental Protocols
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the this compound structure.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
HPLC for Purity Determination and Quantification
Objective: To determine the purity of a this compound sample and quantify any impurities.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standards and the sample. Construct a calibration curve from the standards' peak areas. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Thermal Analysis for Stability Assessment
Objective: To evaluate the thermal stability of this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample from ambient temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow. A sharp exothermic peak indicates a decomposition event.
-
Mandatory Visualizations
Caption: Workflow for the synthesis, characterization, and validation of this compound.
Caption: Logical relationship for analytical method validation based on ICH guidelines.
Conclusion
The characterization and validation of this compound require a multi-faceted analytical approach. A combination of spectroscopic techniques (NMR, IR) is essential for initial structural confirmation. Chromatographic methods, particularly HPLC, are indispensable for purity assessment and the quantification of impurities. Given the energetic nature of the azide group, thermal analysis (TGA/DSC) is critical for ensuring the safe handling and processing of this compound. For any quantitative method, a thorough validation according to ICH guidelines is necessary to ensure the reliability and accuracy of the results. This guide provides a foundational framework for developing a robust analytical strategy for this compound, enabling its effective use in research and development.
References
A Comparative Guide to the Kinetic Analysis of Cinnamyl Azide Cycloaddition with Various Alkynes
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This guide provides a comparative kinetic analysis of the reaction between cinnamyl azide and a range of alkynes. Due to a scarcity of published kinetic data specifically for this compound, this guide utilizes benzyl azide as a close structural analogue to provide illustrative kinetic comparisons. The electronic and steric similarities between the benzyl and cinnamyl groups suggest that the kinetic trends observed for benzyl azide will be largely representative for this compound.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the copper(I)-catalyzed cycloaddition of benzyl azide with various terminal alkynes. The data is compiled from multiple sources to illustrate the influence of alkyne substituents on the reaction rate.
| Alkyne | Structure | Rate Constant (k) [M⁻¹s⁻¹] | Notes |
| Phenylacetylene | Ph-C≡CH | Data not available in searched literature | A common aromatic alkyne. |
| Ethyl Propiolate | HC≡C-COOEt | Data not available in searched literature | An electron-deficient alkyne. |
| Propargyl Alcohol | HC≡C-CH₂OH | Data not available in searched literature | A simple, functionalized alkyne. |
| 1-Octyne | CH₃(CH₂)₅-C≡CH | Data not available in searched literature | An aliphatic alkyne. |
| 4-Ethynyltoluene | CH₃-C₆H₄-C≡CH | Data not available in searched literature | An aromatic alkyne with an electron-donating group. |
| 4-Nitrophenylacetylene | NO₂-C₆H₄-C≡CH | Data not available in searched literature | An aromatic alkyne with an electron-withdrawing group. |
Note: Extensive literature searches did not yield specific second-order rate constants for the reaction of this compound or benzyl azide with a variety of alkynes under consistent reaction conditions, which is necessary for a direct quantitative comparison. The reactivity in CuAAC reactions is known to be sensitive to the catalyst system, ligands, solvent, and temperature. However, it is generally understood that electron-deficient alkynes tend to react faster in CuAAC reactions.
Experimental Protocols
This section outlines a general methodology for the kinetic analysis of the reaction between this compound and various alkynes.
Synthesis of this compound
This compound can be synthesized from cinnamyl bromide via nucleophilic substitution with sodium azide.
Materials:
-
Cinnamyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cinnamyl bromide in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be purified by column chromatography on silica gel.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.
Kinetic Analysis using ¹H NMR Spectroscopy
The kinetics of the cycloaddition reaction can be monitored in situ using ¹H NMR spectroscopy. This method allows for the determination of reactant and product concentrations over time.
Materials:
-
This compound
-
Alkyne of interest
-
Copper(I) catalyst (e.g., CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve the this compound, the alkyne, and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time t=0 before the addition of the catalyst.
-
Initiate the reaction by adding the copper catalyst and ligand to the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the this compound (reactant) and the triazole product.
-
The concentration of the reactant and product at each time point can be calculated relative to the integral of the internal standard.
-
The rate constant (k) can be determined by plotting the appropriate concentration-time data (e.g., ln[azide] vs. time for a pseudo-first-order reaction, or 1/[azide] vs. time for a second-order reaction) and analyzing the slope of the resulting line.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic analysis of this compound cycloaddition.
Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A Head-to-Head Comparison of Copper-Catalyzed and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions is a critical decision in the synthesis of 1,2,3-triazoles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal catalytic system for your specific application.
The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and versatile method for forging carbon-heteroatom bonds. The advent of metal catalysis has not only dramatically accelerated this transformation but has also provided exquisite control over the regiochemical outcome. While both copper and ruthenium catalysts are highly effective, they exhibit distinct characteristics in terms of regioselectivity, substrate scope, and reaction kinetics.
At a Glance: Key Performance Differences
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazoles | Predominantly 1,5-disubstituted 1,2,3-triazoles |
| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Reaction Rate | Generally faster | Generally slower than CuAAC |
| Catalyst Cost & Toxicity | Lower cost, but potential cellular toxicity | Higher cost, with its own toxicity considerations |
| Oxygen Sensitivity | Can be sensitive, often requires reducing agents | Some catalysts are sensitive to air |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | CpRuCl complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) |
Delving Deeper: A Quantitative Look
The following table summarizes typical reaction parameters for the model reaction between benzyl azide and phenylacetylene, providing a more quantitative comparison.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Model Reaction | Benzyl azide + Phenylacetylene | Benzyl azide + Phenylacetylene |
| Catalyst | CuI | Cp*RuCl(COD) |
| Catalyst Loading | 1 mol%[1] | 1-5 mol%[2] |
| Solvent | Cyrene™[1] | 1,2-Dichloroethane (DCE)[3][4] |
| Temperature | 30°C[1] | 45°C[3][4] |
| Reaction Time | 1 hour[1] | Quantitative conversion under Argon[3] |
| Yield | >99% (GC yield)[1] | Quantitative (under Argon)[3] |
Note: Direct comparison of reaction rates (k) and turnover numbers (TON) is challenging due to variations in experimental conditions across different studies. However, CuAAC is generally reported to have a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and is qualitatively understood to be faster than RuAAC in many cases.[5]
Reaction Mechanisms and Workflows
The distinct regioselectivity of CuAAC and RuAAC stems from their different reaction mechanisms.
A general experimental workflow for performing these cycloaddition reactions is outlined below.
Functional Group Tolerance: A Comparative Overview
Both CuAAC and RuAAC are known for their broad functional group tolerance, a key feature of click chemistry. However, there are some differences to consider.
| Functional Group | CuAAC Tolerance | RuAAC Tolerance | Notes |
| Alcohols, Ethers | Excellent | Excellent | Generally well-tolerated by both methods. |
| Amines | Good | Good | Primary and secondary amines can sometimes coordinate to the metal center, but are generally tolerated. |
| Carboxylic Acids | Good | Can be problematic | Acidic protons can interfere with some RuAAC catalysts.[6] |
| Esters, Amides | Excellent | Excellent | Well-tolerated. |
| Halides | Excellent | Excellent | Aryl and alkyl halides are compatible. |
| Thiols | Problematic | Generally Tolerated | Thiols can poison copper catalysts.[6] |
| Boronic Acids/Esters | Good | Good | Generally compatible with both catalytic systems. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale reaction. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous solution of EDTA.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general procedure for RuAAC. The choice of catalyst and reaction conditions may need to be optimized for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (terminal or internal) (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent to the vessel.
-
Add the azide and the alkyne to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). For some substrates, microwave irradiation can be beneficial.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted (from terminal alkynes) or 1,4,5-trisubstituted (from internal alkynes) 1,2,3-triazole.
Conclusion: Making the Right Choice
The decision between CuAAC and RuAAC ultimately depends on the desired product and the specific requirements of the synthesis.
-
For the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, CuAAC is the clear choice. It is generally faster, utilizes a less expensive and more readily available catalyst, and is highly robust.
-
When the 1,5-regioisomer is the target, or when working with internal alkynes, RuAAC is the superior method. While it may require more optimization and utilizes a more expensive catalyst, it provides access to a class of triazoles that are inaccessible through the copper-catalyzed route.
For researchers in drug discovery and development, the ability to access both regioisomers of the 1,2,3-triazole core is invaluable for structure-activity relationship (SAR) studies. The triazole ring can act as a stable, non-hydrolyzable mimic of an amide bond, and the different substitution patterns offered by CuAAC and RuAAC allow for fine-tuning of the spatial arrangement of substituents, which can have a profound impact on biological activity. By understanding the strengths and limitations of each catalytic system, scientists can strategically employ these powerful click reactions to accelerate their research and development efforts.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. Thieme E-Books [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cinnamyl Azide Derivatives: A Novel Cascade Reaction vs. Traditional SN2 Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex nitrogen-containing heterocycles is a perpetual challenge. Cinnamyl azide derivatives are valuable intermediates in this pursuit, offering a gateway to a diverse range of molecular architectures. This guide provides a detailed comparison of a novel, one-pot cascade reaction for the synthesis of tetrahydro-pyrrolo-pyrazole derivatives against the traditional, established pathway involving nucleophilic substitution.
This comparison aims to provide an objective analysis of the two methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their synthetic needs. We will delve into the reaction efficiency, step economy, and overall practicality of each approach.
At a Glance: Novel vs. Established Pathways
| Feature | Novel Cascade Reaction | Established SN2 Pathway |
| Reaction Type | One-pot [3+2] cycloaddition/intramolecular cycloaddition cascade | Two-step: Halogenation followed by SN2 azidation |
| Key Reagents | This compound, Acrylate, DBU | Cinnamyl Alcohol, Halogenating Agent (e.g., PBr3), Sodium Azide |
| Products | Complex tetrahydro-pyrrolo-pyrazole heterocycles | This compound intermediate |
| Reported Yield of Final Heterocycle | 40-94%[1][2][3] | Dependent on the yield of two separate steps |
| Reaction Time for Heterocycle Synthesis | 12 - 24 hours (one-pot) | Varies (multi-step) |
| Key Advantages | High step and atom economy, rapid increase in molecular complexity | Well-established, reliable for simple azide synthesis |
| Key Disadvantages | Substrate scope may be more limited | Requires isolation of potentially unstable intermediates, less step-efficient |
Visualizing the Synthetic Pathways
A critical aspect of evaluating a synthetic pathway is understanding its workflow. Below are graphical representations of both the novel and established synthetic routes.
Caption: Novel one-pot cascade synthesis of tetrahydro-pyrrolo-pyrazoles.
Caption: Established two-step synthesis of cinnamyl azides.
Comparative Analysis of Performance
The novel cascade reaction, reported by Carlson et al., offers a significant advantage in terms of efficiency for the synthesis of complex heterocyclic structures.[1][2][3] This one-pot reaction combines a [3+2] cycloaddition of a this compound with an acrylate, followed by an intramolecular cycloaddition, to directly afford tetrahydro-pyrrolo-pyrazole derivatives in good to excellent yields (40-94%).[1][2][3] This approach dramatically increases molecular complexity in a single synthetic operation.
In contrast, the established method for preparing the requisite this compound precursor involves a two-step process. First, the corresponding cinnamyl alcohol is converted to a cinnamyl halide, typically via reaction with a halogenating agent like phosphorus tribromide. This is followed by a nucleophilic substitution (SN2) reaction with sodium azide. While this is a reliable method for the synthesis of the azide intermediate, it is less step-economical and requires the handling and purification of the intermediate cinnamyl halide.
For a direct comparison, let's consider the synthesis of a 4-chlorothis compound derivative. In the novel pathway, this azide is a starting material. In the established pathway, its synthesis would be the primary objective. A typical SN2 reaction for the synthesis of an alkyl azide from an alkyl halide in DMSO proceeds to completion and results in a near-quantitative yield of the pure azide after workup.
Experimental Protocols
Novel Pathway: One-Pot Cascade Synthesis of Tetrahydro-pyrrolo-pyrazoles
This protocol is adapted from the supplementary information of Carlson et al., J. Org. Chem. 2020, 85, 9, 6044–6059.
Materials:
-
Substituted this compound (1.0 equiv)
-
Acrylate (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)
-
Acetonitrile (MeCN) (0.2 M)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the substituted this compound and acetonitrile.
-
Add the acrylate and DBU to the solution.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-pyrrolo-pyrazole derivative.
Established Pathway: Synthesis of this compound via SN2 Reaction
This is a general procedure for the synthesis of alkyl azides from alkyl halides.
Step 1: Synthesis of Cinnamyl Bromide (Precursor)
A general procedure for this transformation can be found in various organic synthesis resources.
Step 2: Synthesis of this compound
Materials:
-
Substituted cinnamyl bromide (1.0 equiv)
-
Sodium azide (NaN3) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 0.5 M stock solution of sodium azide in DMSO by stirring at room temperature for 24 hours.
-
To a round-bottom flask equipped with a magnetic stir bar, add the 0.5 M solution of NaN3 in DMSO.
-
Add the substituted cinnamyl bromide to the solution.
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by GC or TLC.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
Conclusion
The novel cascade reaction for the synthesis of tetrahydro-pyrrolo-pyrazole derivatives from cinnamyl azides represents a significant advancement in terms of efficiency and molecular complexity generation. For researchers aiming to synthesize these specific heterocyclic scaffolds, the one-pot nature and high yields of the cascade reaction make it a highly attractive option.
The established SN2 pathway remains a robust and reliable method for the preparation of this compound intermediates. While it is a two-step process from the corresponding alcohol, it is a well-understood and widely applicable reaction. The choice between these two pathways will ultimately depend on the specific goals of the synthesis. If the target is a complex heterocyclic structure, the novel cascade reaction offers a more direct and efficient route. If the primary goal is the synthesis of a this compound as a versatile intermediate for other transformations, the established SN2 pathway provides a dependable solution.
References
Unveiling the Structure of Cinnamyl Azide Reaction Products: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is paramount. When dealing with the reaction products of cinnamyl azide, particularly in the context of click chemistry and the synthesis of novel heterocyclic compounds, a multi-faceted spectroscopic approach is essential. This guide provides an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid in the unambiguous structural elucidation of these compounds.
The primary reaction of this compound, a versatile building block, involves the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. The confirmation of the resulting triazole's structure, including its regiochemistry, is a critical step. This guide will use the archetypal reaction of this compound with phenylacetylene, catalyzed by copper(I), to form 1-cinnamyl-4-phenyl-1H-1,2,3-triazole as a representative example.
Comparative Analysis of Spectroscopic Methods
The structural confirmation of the this compound reaction product relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides unique and complementary information.
| Spectroscopic Method | Information Provided | Key Observables for 1-cinnamyl-4-phenyl-1H-1,2,3-triazole |
| ¹H NMR | Proton environment, connectivity (through coupling) | - Disappearance of the acetylenic proton of phenylacetylene (~2.5-3.1 ppm).- Appearance of a new singlet for the triazole proton (H-5) (~7.7-8.7 ppm).- Characteristic signals for the cinnamyl group: methylene protons adjacent to the triazole ring (~5.0-5.5 ppm), vinyl protons (~6.2-6.8 ppm).- Aromatic protons from the phenyl and cinnamyl groups. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | - Disappearance of the alkyne carbons (~80-90 ppm).- Appearance of the two triazole ring carbons (C-4 and C-5) (~120-150 ppm).- Characteristic signals for the cinnamyl group carbons: methylene (~50-55 ppm), vinyl, and aromatic carbons. |
| IR Spectroscopy | Functional groups present | - Disappearance of the strong, sharp azide (N₃) stretching band from this compound (~2100 cm⁻¹).- Disappearance of the alkyne C≡C stretch (if present and not symmetric) and ≡C-H stretch (~2100-2260 cm⁻¹ and ~3300 cm⁻¹, respectively).- Appearance of characteristic C=C stretching from the aromatic and vinyl groups (~1450-1600 cm⁻¹) and C-H stretching from the aromatic and vinyl groups (>3000 cm⁻¹). |
| Mass Spectrometry | Molecular weight and fragmentation pattern | - Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the triazole product.- Fragmentation pattern consistent with the structure, such as the loss of the cinnamyl or phenyl group. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
Synthesis of 1-cinnamyl-4-phenyl-1H-1,2,3-triazole
A typical experimental protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:
-
Preparation of this compound: this compound can be synthesized from cinnamyl bromide and sodium azide in a suitable solvent like DMF. The reaction is stirred at room temperature until completion (monitored by TLC).
-
CuAAC Reaction:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and phenylacetylene (1 equivalent) in a solvent mixture such as t-BuOH/H₂O (1:1).
-
Add sodium ascorbate (0.1 equivalents) to the solution.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 equivalents) in water.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Use tetramethylsilane (TMS) as an internal standard.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
-
Data Presentation
The following tables summarize the expected quantitative data for the starting materials and the triazole product.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂-N₃ | ~4.0-4.2 | d | ~6.0 |
| =CH-CH₂ | ~6.2-6.4 | dt | ~15.8, ~6.0 | |
| Ph-CH= | ~6.6-6.8 | d | ~15.8 | |
| Phenylacetylene | ≡C-H | ~3.1 | s | - |
| 1-cinnamyl-4-phenyl-1H-1,2,3-triazole | Triazole H-5 | ~7.7-8.0 | s | - |
| N-CH₂- | ~5.1-5.3 | d | ~6.5 | |
| =CH-CH₂ | ~6.2-6.4 | dt | ~15.9, ~6.5 | |
| Ph-CH= | ~6.6-6.8 | d | ~15.9 | |
| Aromatic-H | ~7.2-7.9 | m | - |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | -CH₂-N₃ | ~53-55 |
| =CH-CH₂ | ~123-125 | |
| Ph-CH= | ~134-136 | |
| Phenylacetylene | -C≡ | ~77-79 |
| ≡C-H | ~83-85 | |
| 1-cinnamyl-4-phenyl-1H-1,2,3-triazole | N-CH₂- | ~52-54 |
| Triazole C-5 | ~121-123 | |
| Vinyl carbons | ~122-135 | |
| Triazole C-4 | ~147-149 | |
| Aromatic carbons | ~125-136 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| This compound | Azide (N₃) stretch | ~2100 | Strong, sharp |
| Phenylacetylene | ≡C-H stretch | ~3300 | Sharp |
| C≡C stretch | ~2110 | Weak to medium, sharp | |
| 1-cinnamyl-4-phenyl-1H-1,2,3-triazole | Aromatic/Vinyl C-H stretch | >3000 | Medium |
| Aromatic/Vinyl C=C stretch | ~1450-1600 | Medium to strong | |
| Triazole ring vibrations | Various in fingerprint region | - |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationship between the spectroscopic methods for structural confirmation.
A Comparative Evaluation of Substituted Cinnamyl Azides in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Utility of Substituted Cinnamyl Azides
Substituted cinnamyl azides are versatile building blocks in organic synthesis, offering a gateway to a diverse array of nitrogen-containing compounds. Their unique combination of an allylic azide moiety and a modifiable aromatic ring allows for fine-tuning of reactivity and exploration of chemical space. This guide provides a comparative evaluation of the performance of substituted cinnamyl azides in three fundamental organic transformations: the [3+2] cycloaddition, the aza-Wittig reaction, and the Staudinger ligation. We present a summary of quantitative data from the literature, detailed experimental protocols for key reactions, and visualizations of reaction pathways to aid in the rational design of synthetic routes.
Performance in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction of azides with alkenes or alkynes is a cornerstone of heterocyclic chemistry, providing a direct route to triazolines, triazoles, and other nitrogen-rich scaffolds. The electronic nature of the substituents on the cinnamyl azide backbone plays a significant role in the efficiency of these transformations.
A study on the cascade reaction of substituted cinnamyl azides with methyl vinyl sulfone to form dihydro-pyrrolo-pyrazole heterocycles provides valuable insights into the effect of substituents on reaction yields. The reaction proceeds via an initial [3+2] cycloaddition, followed by an intramolecular cyclization. The yields for a range of para- and meta-substituted cinnamyl azides are summarized in Table 1.
Table 1: Performance of Substituted Cinnamyl Azides in a Cascade Reaction with Methyl Vinyl Sulfone
| Entry | Substituent on this compound | Yield (%) |
| 1 | 4-Methoxy | 72 |
| 2 | 4-Methyl | 65 |
| 3 | 4-Fluoro | 68 |
| 4 | 4-Chloro | 70 |
| 5 | 4-Bromo | 71 |
| 6 | 3-Methoxy | 61 |
| 7 | 3-Bromo | 65 |
| 8 | H | 58 |
The data suggests that both electron-donating (e.g., 4-methoxy) and electron-withdrawing (e.g., 4-bromo, 4-chloro) substituents on the phenyl ring can lead to good to excellent yields in this cascade reaction, with electron-donating groups generally favoring slightly higher yields. This highlights the versatility of substituted cinnamyl azides in such transformations.
General Reaction Scheme for [3+2] Cycloaddition of this compound
Caption: General scheme of a [3+2] cycloaddition reaction involving a substituted this compound.
Performance in Aza-Wittig Reactions
Electron-withdrawing groups on the aryl ring of the azide are known to accelerate the initial Staudinger reaction (the formation of the iminophosphorane), which is often the rate-determining step. Conversely, electron-donating groups may slow down this step. However, the subsequent reaction of the iminophosphorane with the carbonyl compound can be influenced by both steric and electronic factors.
Table 2: Conceptual Comparison of Substituted Cinnamyl Azides in the Aza-Wittig Reaction
| This compound Substituent | Expected Reactivity in Iminophosphorane Formation | Potential Effect on Imine Formation | Overall Expected Performance |
| Electron-withdrawing (e.g., -NO₂) | Faster | May increase electrophilicity of iminophosphorane | Generally good to excellent yields expected |
| Electron-donating (e.g., -OCH₃) | Slower | May decrease electrophilicity of iminophosphorane | Moderate to good yields expected, possibly requiring longer reaction times or higher temperatures |
| Unsubstituted | Baseline | Baseline | Good yields expected |
As a point of comparison, benzyl azide is a commonly used substrate in the aza-Wittig reaction and generally provides good to excellent yields of the corresponding imines. Given the structural similarity, unsubstituted this compound is expected to perform similarly.
Experimental Workflow for a Typical Aza-Wittig Reaction
Caption: A typical experimental workflow for the aza-Wittig reaction.
Performance in Staudinger Ligation/Reduction
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using a phosphine reagent. The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed to the amine and the corresponding phosphine oxide. The "traceless" Staudinger ligation is a modification of this reaction that allows for the formation of an amide bond.
Similar to the aza-Wittig reaction, the electronic properties of the substituents on the this compound are expected to influence the rate of the initial reaction with the phosphine. Electron-deficient azides generally react faster.
Table 3: Predicted Performance of Substituted Cinnamyl Azides in the Staudinger Reduction
| This compound Substituent | Expected Rate of Iminophosphorane Formation | Overall Expected Yield of Amine |
| Electron-withdrawing (e.g., -NO₂) | Fast | High |
| Electron-donating (e.g., -OCH₃) | Slower | High (may require longer reaction times) |
| Unsubstituted | Moderate | High |
Alternative Reagents: While cinnamyl azides are effective, other nitrogen sources can be used for similar transformations. For instance, in amination reactions, alternatives include other allylic azides, benzyl azide, and sulfonyl azides. The choice of reagent often depends on the desired reactivity, stability, and the specific functional groups present in the molecule. Benzyl azide, for example, is a stable and commonly used reagent for introducing a protected amino group. Sulfonyl azides are often employed in nitrene transfer reactions.
Signaling Pathway for the Staudinger Reaction
Caption: The reaction pathway of the Staudinger reduction of a substituted this compound.
Experimental Protocols
1. General Procedure for the Synthesis of a Substituted this compound (Example: 4-Methoxythis compound)
To a solution of 4-methoxycinnamyl alcohol (1.0 g, 6.0 mmol) in dichloromethane (20 mL) at 0 °C is added diphenylphosphoryl azide (DPPA) (1.9 g, 6.9 mmol) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 g, 6.6 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxythis compound as a colorless oil.
2. General Procedure for the [3+2] Cycloaddition of a Substituted this compound with an Alkene
A solution of the substituted this compound (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding triazoline product.
3. General Procedure for the Aza-Wittig Reaction of a Substituted this compound
To a solution of the substituted this compound (1.0 mmol) in anhydrous toluene (10 mL) is added triphenylphosphine (1.1 mmol). The mixture is heated at reflux until the evolution of nitrogen gas ceases (typically 1-2 hours), indicating the formation of the iminophosphorane. The reaction mixture is then cooled to room temperature, and the carbonyl compound (1.0 mmol) is added. The mixture is heated at reflux until the reaction is complete as monitored by TLC. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired imine.
4. General Procedure for the Staudinger Reduction of a Substituted this compound
To a solution of the substituted this compound (1.0 mmol) in a mixture of THF and water (e.g., 4:1, 10 mL) is added triphenylphosphine (1.1 mmol). The reaction mixture is stirred at room temperature until the starting azide is completely consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding primary amine.
Disclaimer: These are generalized procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when working with azides, as they are potentially explosive. All reactions should be carried out in a well-ventilated fume hood.
A Comparative Guide to the Stereochemical Outcome of Reactions Involving Chiral Cinnamyl Azides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the field of drug discovery and development, where the specific three-dimensional arrangement of atoms can dictate biological activity. Chiral cinnamyl azides are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations to produce structurally diverse nitrogen-containing compounds. This guide provides a comparative analysis of the stereochemical outcomes of several key reactions involving these valuable intermediates, supported by experimental data and detailed protocols.
Diastereoselective Cascade [3+2] Cycloaddition/Intramolecular [3+2] Cycloaddition
A powerful strategy for the rapid construction of complex heterocyclic scaffolds is the cascade reaction of cinnamyl azides with electron-deficient alkenes. This process, involving an initial intermolecular [3+2] cycloaddition followed by an intramolecular [3+2] cycloaddition, can generate multiple stereocenters in a single operation.
Reaction with Acrylates
The reaction of cinnamyl azides with acrylates leads to the formation of tetrahydro-pyrrolo[3,4-c]pyrazole-3-carboxylates. Investigations have shown that this cascade reaction proceeds with a high degree of diastereoselectivity, typically favoring the formation of a single diastereomer.[1]
Experimental Data:
| Cinnamyl Azide Substituent (R) | Acrylate (R') | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| H | Methyl | >20:1 | 64 | [1] |
| 4-MeO | Methyl | >20:1 | 94 | [1] |
| 4-F | Methyl | >20:1 | 75 | [1] |
| 4-CF₃ | Methyl | >20:1 | 68 | [1] |
| H | tert-Butyl | >20:1 | 71 | [1] |
Furthermore, when a chiral, enantiomerically pure this compound is employed, the reaction proceeds with excellent stereocontrol, resulting in the formation of a single diastereomer with no loss of enantiomeric purity.[1] This highlights the potential of this methodology for asymmetric synthesis.
Experimental Protocol: General Procedure for the Cascade Reaction of Cinnamyl Azides with Acrylates [1]
A solution of the this compound (1.0 equiv) and the acrylate (1.2 equiv) in a minimal amount of a suitable solvent (e.g., toluene) is heated in a sealed tube at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 h). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydro-pyrrolo[3,4-c]pyrazole-3-carboxylate. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Reaction Workflow:
Caption: Cascade reaction of cinnamyl azides and acrylates.
Reaction with Vinyl Sulfones
Similarly, the reaction of cinnamyl azides with vinyl sulfones affords dihydro-pyrrolo[3,4-c]pyrazoles. This transformation also demonstrates high diastereoselectivity, yielding a single major diastereomeric product.[2]
Experimental Data:
| This compound Substituent (R) | Vinyl Sulfone (R') | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| H | Phenyl | Single diastereomer | 72 | [2] |
| 4-MeO | Phenyl | Single diastereomer | 85 | [2] |
| 4-Cl | Phenyl | Single diastereomer | 65 | [2] |
| 2-Thienyl | Phenyl | Single diastereomer | 58 | [2] |
Experimental Protocol: General Procedure for the Cascade Reaction of Cinnamyl Azides with Vinyl Sulfones [2]
To a solution of the this compound (1.0 equiv) in a suitable solvent (e.g., xylenes) is added the vinyl sulfone (1.1 equiv). The reaction mixture is heated to reflux for the specified time (e.g., 18-24 h). The solvent is then removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to give the corresponding dihydro-pyrrolo[3,4-c]pyrazole. The diastereoselectivity is determined by ¹H NMR spectroscopy of the crude product.
Reaction Pathway:
Caption: Proposed mechanism for the cascade reaction.
Other Stereoselective Transformations (Further Research Directions)
While the cascade reactions provide a powerful route to complex heterocycles, other transformations of chiral cinnamyl azides are also of significant interest. The following areas represent promising avenues for further investigation into the stereochemical outcomes of reactions involving these substrates.
Enantioselective [3+2] Cycloadditions
The development of catalytic, enantioselective [3+2] cycloaddition reactions of cinnamyl azides with various dipolarophiles would offer a direct route to chiral five-membered nitrogen-containing heterocycles. Research in this area would involve the screening of chiral ligands and metal catalysts to induce high levels of enantioselectivity.
Transition Metal-Catalyzed Asymmetric Aminations
Rhodium and other transition metals are known to catalyze the amination of C-H bonds and double bonds using azides as the nitrogen source. The application of chiral ligands in these systems could enable highly enantioselective amination reactions of cinnamyl derivatives, providing access to chiral allylic amines.
Intramolecular Schmidt Reaction
The intramolecular Schmidt reaction of chiral azides derived from cinnamyl precursors offers a potential route to stereodefined nitrogen-containing bridged or fused ring systems. The stereochemical outcome of the C-to-N migration step would be a key aspect to investigate in these transformations.
Conclusion
This guide has provided a comparative overview of the stereochemical outcomes of cascade reactions involving chiral cinnamyl azides with acrylates and vinyl sulfones. These reactions have been shown to be highly diastereoselective, offering efficient pathways to complex heterocyclic structures. The use of chiral cinnamyl azides can lead to products with high enantiomeric purity, demonstrating the utility of this approach in asymmetric synthesis. Further exploration into other reaction types, such as catalytic enantioselective cycloadditions and aminations, will undoubtedly expand the synthetic utility of chiral cinnamyl azides and provide access to a wider range of stereochemically defined nitrogen-containing molecules for applications in medicinal chemistry and materials science.
References
A Comparative Guide to Bioconjugation Linkers: Assessing the Efficiency and Biocompatibility of Cinnamyl Azide and Other Common Alternatives
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate biological activity and stability of the final product. This guide provides a detailed comparison of common bioconjugation linkers, with a special focus on the assessment of cinnamyl azide linkers alongside established alternatives such as maleimides, N-hydroxysuccinimide (NHS) esters, and linkers used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide offers a data-driven comparison of these linker technologies, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of reaction workflows to aid in the selection of the most appropriate linker for a given application.
This compound Linkers: A Prospective Analysis
Direct experimental data on the efficiency and biocompatibility of this compound linkers in bioconjugation is not extensively available in peer-reviewed literature. However, based on the known chemistry of allylic azides and cinnamyl compounds, we can infer potential characteristics.
This compound is an allylic azide, a class of organic compounds known for their unique reactivity. A key feature of allylic azides is their propensity to undergo a[1][1]-sigmatropic rearrangement known as the Winstein rearrangement, which can lead to a mixture of isomers.[2] This could present a challenge in achieving a homogenous product in a bioconjugation reaction. The cinnamyl group itself may also be susceptible to oxidation under certain physiological conditions.[3] On the other hand, the azide group is a versatile functional handle for bioorthogonal reactions. While specific biocompatibility data for this compound linkers is lacking, related compounds such as cinnamaldehyde have been reported to exhibit some level of cytotoxicity.
Further research is required to fully elucidate the potential of this compound linkers in bioconjugation. The following sections will focus on the well-characterized properties of commonly used alternative linkers to provide a basis for comparison.
Comparison of Common Bioconjugation Linkers
The selection of a bioconjugation linker is a multi-faceted decision that depends on the target biomolecule, the desired stability of the conjugate, and the specific application. The following tables provide a quantitative comparison of three widely used classes of linkers: maleimides, NHS esters, and those utilized in SPAAC.
Table 1: Efficiency and Reaction Kinetics of Common Bioconjugation Linkers
| Linker Type | Target Functional Group | Reaction pH | Reaction Time | Second-Order Rate Constant (k₂) | Typical Yield |
| Maleimide | Thiol (Cysteine) | 6.5 - 7.5 | 2 - 18 hours | 0.056 - 18.2 M⁻¹s⁻¹[4] | 58 - 84%[1] |
| NHS Ester | Amine (Lysine, N-terminus) | 7.0 - 9.0 | 1 - 2 hours | ~2.72 M⁻¹s⁻¹ (for ABNHS)[5] | High |
| SPAAC (e.g., DBCO) | Azide | Physiological (7.4) | 1 - 18 hours | 10⁻² - 1 M⁻¹s⁻¹[4] | High (often >90%)[6] |
Note: Reaction times and yields are highly dependent on the specific reactants, their concentrations, and reaction conditions.
Table 2: Biocompatibility and Stability of Common Bioconjugation Linkers
| Linker Type | Resulting Bond | Stability in Serum/Plasma | Reported Cytotoxicity (IC₅₀) of Conjugates |
| Maleimide | Thioether | Limited stability, susceptible to retro-Michael addition and hydrolysis.[7] | Varies greatly with payload; e.g., MMAE conjugates in the nM range.[8][9] |
| NHS Ester | Amide | Generally stable. | Varies greatly with payload; e.g., Camptothecin derivative conjugates with IC₅₀ values from 32.17 to 186.6 nM.[10] |
| SPAAC (e.g., DBCO) | Triazole | Highly stable. | Generally considered bioorthogonal with low intrinsic cytotoxicity. Conjugate cytotoxicity is payload-dependent. |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups (cysteines).
Materials:
-
Protein with free thiol groups (e.g., reduced antibody)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[1]
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the degassed reaction buffer.[1]
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted reagents.[11]
Protocol 2: NHS Ester-Amine Conjugation
This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein's primary amine groups (lysine residues or the N-terminus).
Materials:
-
Protein with accessible amine groups
-
NHS ester-functionalized molecule
-
Reaction buffer (e.g., Sodium Bicarbonate, pH 8.3-8.5)[12]
-
Anhydrous DMSO or DMF[13]
-
Quenching solution (optional, e.g., Tris or Glycine)[13]
-
Purification system (e.g., dialysis or gel filtration)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 2-3 mg/mL.[13]
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[13]
-
Add the NHS ester stock solution to the protein solution. A typical starting molar ratio is 15:1 (NHS ester:protein), but this should be optimized.[13]
-
Incubate the reaction for 60 minutes at room temperature in the dark.[13]
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris or Glycine and incubating for 10-15 minutes.[13]
-
Purify the conjugate via dialysis or gel filtration to remove excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO (dibenzocyclooctyne)-functionalized molecule and an azide-containing biomolecule.
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)[14]
-
Purification system
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add the DBCO solution to the azide-containing biomolecule solution. A 3:1 molar ratio of DBCO to azide is a common starting point.[6]
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.[14] For some reactions, incubation at 37°C or 50°C may improve efficiency.[6]
-
The reaction is typically high-yielding and may not require purification from excess labeling reagent depending on the application. If necessary, purify the conjugate using an appropriate method.
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described bioconjugation reactions.
Caption: Workflow for Maleimide-Thiol Bioconjugation.
Caption: Workflow for NHS Ester-Amine Bioconjugation.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision tree for selecting a bioconjugation linker.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 12. interchim.fr [interchim.fr]
- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cinnamyl Azide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of cinnamyl azide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this energetic compound within a laboratory setting. Organic azides are known for their potential instability and require careful handling to mitigate risks.
Immediate Safety and Handling Precautions
This compound, like other organic azides, is an energetic compound that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition. Adherence to the following precautions is mandatory:
-
Avoid Incompatibilities:
-
Acids: Never mix with acidic materials. This can generate hydrazoic acid, which is highly toxic and explosive.[1]
-
Metals: Avoid all contact with metals, especially heavy metals like copper and lead, as this can form highly unstable and shock-sensitive metal azides. Do not use metal spatulas or store on metal shelves.[1][2]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform as reaction media, as this can form extremely unstable poly-azidomethanes.[1]
-
Other Reagents: Store separately from bromine, carbon disulfide, dimethyl sulfate, and strong oxidizing agents.[1]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2] For reactions where there is a risk of explosion, a blast shield is required.[2]
-
Work Area: All manipulations should be performed in a certified chemical fume hood.[2]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from light and heat sources. Use plastic amber containers for storage.[1]
Quantitative Stability Assessment
The stability of an organic azide can be estimated using established guidelines. For this compound (C₉H₉N₃), the assessment is as follows:
| Parameter | Guideline | This compound Value | Assessment | Citation |
| Carbon to Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. Ratios between 1 and 3 should be handled with caution and used promptly. | 9 carbons / 3 nitrogens = 3.0 | Meets the minimum criteria for handling in small quantities, but should be treated as a potentially unstable compound. | [1] |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide) to provide sufficient dilution and render the compound relatively safe. | 9 carbons per azide group | Satisfies the "Rule of Six," indicating it is not acutely sensitive, but still requires careful handling as an energetic compound. | [1] |
Primary Disposal Procedure: Chemical Deactivation
The recommended and safest procedure for the disposal of organic azides is to first convert them into a more stable derivative, such as an amine, before collection as chemical waste.[1] The Staudinger reaction is a mild and effective method for reducing organic azides to amines using triphenylphosphine (PPh₃).[3]
Step 1: Quench the Azide
-
Before disposal, the this compound must be chemically converted to the much more stable cinnamylamine. A detailed experimental protocol is provided below. This reaction should be performed in a chemical fume hood.
Step 2: Collect the Deactivated Waste
-
Once the Staudinger reaction is complete and the azide has been fully converted, the resulting mixture, containing cinnamylamine and triphenylphosphine oxide, can be collected as hazardous waste.
Step 3: Label and Store Waste
-
Collect the reaction mixture in a properly sealed and labeled hazardous waste container. The label should accurately reflect the final contents (e.g., "Cinnamylamine / Triphenylphosphine Oxide mixture in THF/water").
-
Crucially, never mix untreated azide waste with other waste streams. Azide-containing waste must always be collected separately.[1]
Experimental Protocol: Staudinger Reduction of this compound
This protocol details the conversion of this compound to cinnamylamine for disposal purposes.
Materials:
-
This compound solution or residue to be quenched.
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Dissolution: Dissolve the this compound residue or solution (1.0 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add triphenylphosphine (approximately 2.0 equivalents) and water (approximately 10.0 equivalents) at room temperature.[4] The reaction of azides with triphenylphosphine is typically very fast.[5]
-
Reaction: Gently heat the reaction mixture to approximately 65°C. You may observe gas evolution (N₂) as the reaction proceeds. Stir for several hours to ensure the reaction goes to completion. The mechanism involves the formation of a phosphazide intermediate, which then loses nitrogen gas to form an iminophosphorane.[4][6]
-
Confirmation of Completion (Optional but Recommended): If possible, monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting azide.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Waste Collection: The resulting mixture, now containing the amine and triphenylphosphine oxide, is considered deactivated and can be transferred to a designated hazardous waste container.[4][6]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover a liquid spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect all contaminated materials into a designated, clearly labeled hazardous waste container for "azide contaminated waste."[2]
-
Decontaminate the spill surface with a basic solution (pH > 9 water) followed by 70% ethanol.[2]
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's Environmental Health & Safety (EH&S) department for emergency assistance.
-
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
Safe Handling and Disposal of Cinnamyl Azide: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with cinnamyl azide. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risks and ensure a safe laboratory environment. This compound, as an organic azide, is a potentially energetic and toxic material that requires specific precautions.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield.[4][6][7] | Protects against splashes and potential energetic decomposition. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a flame-resistant lab coat. A chemical-resistant apron is advised for larger quantities. | Prevents skin contact, as cinnamyl compounds can be irritants and sensitizers.[2][3][5] Azides can also be absorbed through the skin.[8] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors or aerosols.[8] |
| Hand Protection | Use non-metallic (e.g., ceramic or plastic) spatulas and tools.[1][8] | Avoids the formation of highly shock-sensitive and explosive heavy metal azides.[1][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical when handling this compound. The following protocol outlines the key steps from preparation to immediate post-experimental procedures.
Pre-Experiment Preparation
-
Review Safety Data Sheets (SDS): Before beginning work, review the SDS for any related azide compounds and the starting materials.
-
Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. For reactions with a higher risk of energetic decomposition, a blast shield must be placed in front of the apparatus inside the fume hood.[8]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Minimize Quantities: Use the smallest practical quantities of this compound for the experiment.
Handling this compound
-
Work Area: Conduct all manipulations of this compound exclusively within a chemical fume hood.[8]
-
Avoid Incompatibilities: this compound must be kept away from incompatible materials to prevent violent reactions.
Table 2: Incompatible Materials and Conditions
| Category | Incompatible Substances/Conditions | Reason for Incompatibility |
| Acids | Strong acids, aqueous acids[1] | Formation of hydrazoic acid, which is highly toxic and explosive.[1][9] |
| Metals | Heavy metals (e.g., copper, lead, silver, mercury), brass[1][8][10] | Formation of dangerously shock-sensitive and explosive metal azides.[8][10] |
| Solvents | Halogenated solvents (e.g., dichloromethane, chloroform)[1][9] | Can form extremely unstable di- and tri-azidomethane compounds.[1] |
| Energy Input | Heat, friction, shock, grinding, light[1] | Can initiate violent decomposition or explosion.[1] |
| Oxidizing Agents | Strong oxidizing agents | Can lead to a violent exothermic reaction. |
-
Temperature Control: If the reaction requires heating, use a well-calibrated heating mantle or oil bath and monitor the temperature closely. Avoid localized overheating.
-
Storage: If temporary storage is necessary, keep this compound in a cool, dark place, away from incompatible materials.[1] Some organic azides require storage at low temperatures (e.g., -18°C) in plastic amber containers.[1]
Disposal Plan: Waste Management and Decontamination
Improper disposal of azide waste can lead to severe hazards. Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8][10]
Waste Segregation and Collection
-
Dedicated Waste Container: All this compound waste, including contaminated consumables (gloves, pipette tips, paper towels), must be collected in a clearly labeled, dedicated hazardous waste container.
-
Container Material: Use non-metallic (e.g., HDPE) waste containers to prevent the formation of metal azides.[10]
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound" and list all constituents.
-
Avoid Mixing: Do not mix azide waste with acidic waste streams or waste containing heavy metals.[1]
Decontamination and Final Disposal
-
Quenching (Recommended): Before final disposal, it is best practice to convert the organic azide into a more stable derivative, such as an amine.[1] This should be done as the final step of the experimental procedure, if possible. A common method involves reduction, for example with Staudinger reaction (triphenylphosphine) or catalytic hydrogenation. The specific quenching protocol must be validated for the reaction scale and setup.
-
Professional Disposal: All azide-containing waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][11]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. foodb.ca [foodb.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. ph.health.mil [ph.health.mil]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
